4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2,5-dimethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCNPVBDEITWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344870 | |
| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98198-65-3 | |
| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the necessary starting materials, reagents, and reaction conditions, presenting quantitative data in accessible tables and illustrating the synthetic workflow and key mechanisms with clear diagrams.
Synthetic Strategy
The synthesis of this compound is efficiently achieved through a three-step process. The overall strategy involves the initial construction of the pyrazole core as an ethyl ester, followed by hydrolysis to the carboxylic acid, and finally, regioselective chlorination at the C4 position.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Data
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This initial step involves a condensation reaction to form a key intermediate, followed by cyclization with methylhydrazine to yield the pyrazole ester.[1]
Experimental Protocol:
-
To a reaction vessel, add ethanol, sodium ethoxide, and diethyl oxalate.
-
Cool the mixture to between 5 and 15 °C.
-
Slowly add acetone dropwise, maintaining the internal temperature below 15 °C.
-
Allow the reaction to proceed for 24 hours at this temperature to form the intermediate.
-
In a separate vessel, dissolve the intermediate in N,N-dimethylformamide (DMF) and cool to between 5 and 15 °C.
-
Slowly add a 40% aqueous solution of methylhydrazine dropwise, keeping the temperature below 15 °C.
-
After the addition is complete, heat the mixture to 40-50 °C and maintain for 6-8 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
| Reagent/Solvent | Molar Ratio (relative to Acetone) | Key Parameters | Yield (%) | Purity (%) |
| Diethyl oxalate | 1.05 | Temperature: <15 °C | 88.1 | 98 |
| Sodium ethoxide | 0.8 | Reaction Time: 24 h | ||
| Ethanol | Solvent | |||
| Methylhydrazine (40% aq.) | 1.5-1.6 | Temperature: 40-50 °C | ||
| DMF | Solvent | Reaction Time: 6-8 h |
Step 2: Hydrolysis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
The ethyl ester is saponified to the corresponding carboxylic acid using a strong base.[2][3][4][5][6]
Experimental Protocol:
-
Dissolve Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.
-
Add a stoichiometric excess of sodium hydroxide.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
| Reagent/Solvent | Molar Ratio (relative to Ester) | Key Parameters | Yield (%) |
| Sodium Hydroxide | 2.0 - 3.0 | Temperature: Reflux | >95 |
| Ethanol/Water | Solvent | Reaction Time: 4-6 h | |
| Hydrochloric Acid | To pH 2-3 |
Step 3: Chlorination of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid
The final step is the regioselective chlorination of the pyrazole ring at the C4 position using N-chlorosuccinimide (NCS).[7][8][9][10][11][12]
Experimental Protocol:
-
Dissolve 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove DMF and succinimide.
-
Dry the product under vacuum to yield this compound.
| Reagent/Solvent | Molar Ratio (relative to Carboxylic Acid) | Key Parameters | Yield (%) |
| N-Chlorosuccinimide | 1.0 - 1.1 | Temperature: Room Temp. | High |
| DMF | Solvent | Reaction Time: 24 h |
Mechanism of Chlorination
The chlorination of the pyrazole ring with N-chlorosuccinimide proceeds via an electrophilic aromatic substitution mechanism. The electron-rich pyrazole ring attacks the electrophilic chlorine atom of NCS.
Caption: Mechanism of electrophilic chlorination of the pyrazole ring using NCS.
References
- 1. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 12. isca.me [isca.me]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. This document collates available data on its chemical structure, properties, synthesis, and safety, presented in a clear and accessible format for scientific and research applications.
Core Physicochemical Properties
Quantitative data for this compound is summarized below. It is important to note that while some experimental data is available, other values are predicted and should be considered with appropriate scientific caution.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 98198-65-3 | [1] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.59 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 216-217 °C | [2] |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
| LogP | Data not available | N/A |
Synthesis and Characterization
The synthesis of this compound has been reported in the context of developing novel insecticides. The primary synthetic route is outlined below.
Experimental Protocol: Synthesis
The synthesis of this compound is achieved through the chlorination of its precursor, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Materials and Equipment:
-
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
-
Chlorinating agent (e.g., sulfuryl chloride)
-
Appropriate solvent (e.g., dichloromethane)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in a suitable solvent within a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Slowly add the chlorinating agent to the solution at a controlled temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent to yield this compound as a white solid.[2]
Analytical Characterization
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The structure is confirmed by the characteristic chemical shifts and splitting patterns of the protons. In a typical spectrum in DMSO-d₆, signals corresponding to the two methyl groups and the carboxylic acid proton would be observed at approximately δ 2.24 (s, 3H, CH₃), 4.14 (s, 3H, CH₃), and 12.75 (bs, 1H, COOH).[2]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is used to determine the purity of the compound and confirm its molecular weight. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of the compound (m/z 174 for [M+H]⁺).[2]
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Biological Activity and Applications
Currently, the primary reported biological relevance of this compound is its use as a key intermediate in the synthesis of novel insecticides.[2] Its structural features make it a valuable building block for creating more complex molecules with potential pesticidal properties. There is no direct evidence of its involvement in specific signaling pathways within drug development contexts at present.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as other chlorinated pyrazole carboxylic acids, suggest the following potential hazards. Users should handle this compound with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE).
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4]
Recommended Precautions:
-
Wear protective gloves, clothing, and eye/face protection.[3][4]
-
Avoid breathing dust.[4]
-
Use only in a well-ventilated area.[4]
-
Wash hands thoroughly after handling.[3]
This technical guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
A Comprehensive Technical Guide to 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (CAS No. 98198-65-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a halogenated pyrazole derivative with the CAS number 98198-65-3. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by pyrazole-containing molecules. This technical guide provides a detailed overview of the known properties, synthesis, and potential applications of this compound, with a focus on presenting structured data and experimental methodologies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 98198-65-3 | [1] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.58 g/mol | [1] |
| Boiling Point | 324.4 °C (Predicted) | |
| Density | 1.5 g/cm³ (Predicted) | |
| Appearance | Solid (Form not specified) |
Synthesis and Experimental Protocols
A plausible synthetic route, based on general methodologies, is outlined below. This should be considered a theoretical workflow and would require experimental optimization.
General Synthetic Workflow
References
An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. This pyrazole derivative is a key intermediate in the synthesis of novel insecticidal agents. This document collates available data on its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, alongside a detailed experimental protocol for its synthesis. Furthermore, it visually conceptualizes the synthetic pathway and the structure-activity relationship (SAR) principles guiding the development of its derivatives, offering valuable insights for researchers in medicinal chemistry and agrochemical development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 98198-65-3
-
Molecular Formula: C₆H₇ClN₂O₂
-
Molecular Weight: 174.58 g/mol
-
Appearance: White solid
-
Melting Point: 216-217 °C
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Reference |
| 2.24 | s | CH₃ at C3 | DMSO-d₆ | [1] |
| 4.14 | s | N-CH₃ | DMSO-d₆ | [1] |
| 12.75 | bs | COOH | DMSO-d₆ | [1] |
Note: As of the latest literature search, experimental ¹³C NMR data for this compound has not been reported.
Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data
| m/z Value | Ion | Technique | Reference |
| 174 | [M + 1]⁺ | LC-MS | [1] |
Infrared (IR) Spectroscopy
Note: As of the latest literature search, a detailed experimental FT-IR spectrum with peak assignments for this compound has not been reported. However, based on the functional groups present (carboxylic acid, pyrazole ring, C-Cl bond), the following characteristic absorption bands can be anticipated.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid dimer) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1600-1450 | C=N and C=C stretch (Pyrazole ring) |
| ~1300 | C-O stretch (Carboxylic acid) |
| ~800-600 | C-Cl stretch |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is a multi-step process starting from the hydrolysis of its corresponding ethyl ester.[1]
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate This precursor is synthesized from ethyl 3-methyl-1H-pyrazole-5-carboxylate and a methylating agent.
Step 2: Chlorination of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate The pyrazole ring is chlorinated at the 4-position using a suitable chlorinating agent.
Step 3: Hydrolysis to this compound The ethyl ester is hydrolyzed to the corresponding carboxylic acid. A solution of the ethyl ester in a mixture of ethanol and sodium hydroxide solution is heated at reflux. After cooling, the solution is acidified with hydrochloric acid to precipitate the product, which is then filtered, washed with water, and dried.
Spectroscopic Analysis Protocols
-
¹H NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
Mass Spectrometry: Low-resolution mass spectra can be obtained using a liquid chromatograph-mass spectrometer (LC-MS).
-
FT-IR Spectroscopy: Spectra are generally recorded using the KBr pellet method on an FT-IR spectrometer.
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound and its subsequent use in the preparation of bioactive derivatives.[1]
References
An In-depth Technical Guide to the ¹H NMR Characterization of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices involved in the ¹H Nuclear Magnetic Resonance (NMR) characterization of substituted pyrazoles. It is designed to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who work with these important heterocyclic compounds. This document outlines the key spectral features of pyrazoles, the influence of substituents on their ¹H NMR spectra, a detailed experimental protocol for sample analysis, and a logical workflow for structural elucidation.
Introduction to the ¹H NMR Spectroscopy of Pyrazoles
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it is particularly informative for heterocyclic systems like pyrazoles. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The position and nature of substituents on this ring significantly influence the chemical shifts (δ) and coupling constants (J) of the ring protons, providing a detailed fingerprint of the molecule's structure.
A key feature of N-unsubstituted pyrazoles is the phenomenon of tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms. This exchange is often fast on the NMR timescale, leading to a time-averaged spectrum where the 3- and 5-positions are chemically equivalent.[1] This results in simplified spectra, for instance, in the parent pyrazole, the H-3 and H-5 protons appear as a single, time-averaged signal.[2] When the pyrazole is N-substituted, this tautomerism is no longer possible, and the H-3 and H-5 protons become chemically distinct, giving rise to separate signals.
¹H NMR Spectral Data of Substituted Pyrazoles
The chemical shifts of the pyrazole ring protons are influenced by the electronic effects (both inductive and resonance) of the substituents. Electron-donating groups (EDGs) tend to shield the ring protons, causing them to resonate at a lower chemical shift (upfield), while electron-withdrawing groups (EWGs) deshield the protons, leading to a higher chemical shift (downfield). The position of the substituent also plays a crucial role in determining the extent of these effects on each of the ring protons.
Below are tables summarizing typical ¹H NMR data for various classes of substituted pyrazoles. These values are generally reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard.
Table 1: ¹H NMR Data for Parent Pyrazole and N-Substituted Pyrazoles
| Compound | Solvent | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | N-H/N-R (δ, ppm) | J (Hz) |
| Pyrazole[3] | CCl₄ | 7.74 (d) | 6.10 (t) | 7.74 (d) | 13.60 (br s) | J₃,₄ = J₄,₅ = ~2.0 |
| 1-Methylpyrazole | CDCl₃ | 7.50 (d) | 6.22 (t) | 7.35 (d) | 3.85 (s, 3H) | J₃,₄ = 1.8, J₄,₅ = 2.3 |
| 1-Phenylpyrazole[4] | CDCl₃ | 7.70 (d) | 6.45 (t) | 7.90 (d) | 7.20-7.50 (m, 5H) | J₃,₄ = 1.8, J₄,₅ = 2.5 |
| 1-(1-Adamantyl)pyrazole[5] | CDCl₃ | 7.52 (d) | 6.18 (t) | 7.48 (d) | 1.80-2.20 (m, 15H) | J₃,₄ = 1.5, J₄,₅ = 2.5 |
Table 2: ¹H NMR Data for C-Substituted Pyrazoles
| Compound | Solvent | H-3/R-3 (δ, ppm) | H-4/R-4 (δ, ppm) | H-5/R-5 (δ, ppm) | N-H (δ, ppm) | J (Hz) |
| 3-Methylpyrazole[6] | CDCl₃ | 2.29 (s, 3H) | 6.07 (d) | 7.42 (d) | 11.5 (br s) | J₄,₅ = 2.2 |
| 4-Bromopyrazole[7] | CD₂Cl₂ | 7.62 (s) | --- | 7.62 (s) | 12.8 (br s) | --- |
| 4-Iodopyrazole[7] | CD₂Cl₂ | 7.65 (s) | --- | 7.65 (s) | 12.5 (br s) | --- |
| 3,5-Dimethylpyrazole[6] | CDCl₃ | 2.22 (s, 6H) | 5.82 (s) | 2.22 (s, 6H) | 10.7 (br s) | --- |
| Methyl 1H-pyrazole-4-carboxylate[8] | DMSO-d₆ | 8.05 (s) | --- | 8.35 (s) | 3.75 (s, 3H) | --- |
| 1H-Pyrazole-4-carboxylic acid[9] | DMSO-d₆ | 8.00 (s) | --- | 8.00 (s) | 13.0 (br s) | --- |
| 3,5-Pyrazoledicarboxylic acid[10] | DMSO-d₆ | --- | 7.20 (s) | --- | 14.0 (br s) | --- |
Table 3: ¹H NMR Data for 1,3,5-Trisubstituted Pyrazoles
| Compound | Solvent | R-1 (δ, ppm) | R-3 (δ, ppm) | H-4 (δ, ppm) | R-5 (δ, ppm) |
| 1,3,5-Trimethylpyrazole[11] | CDCl₃ | 3.62 (s, 3H) | 2.18 (s, 3H) | 5.75 (s) | 2.12 (s, 3H) |
| 1-Phenyl-3,5-dimethylpyrazole[4] | CDCl₃ | 7.20-7.50 (m, 5H) | 2.25 (s, 3H) | 5.90 (s) | 2.25 (s, 3H) |
| 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole[4] | CDCl₃ | 6.90 (d, 2H), 7.27 (d, 2H) | 2.23 (s, 3H) | 5.90 (s) | 2.26 (s, 3H) |
| 1-Phenyl-3,5-diethylpyrazole[4] | CDCl₃ | 7.42 (m, 5H) | 2.68 (q, 2H), 1.29 (t, 3H) | 6.08 (s) | 2.68 (q, 2H), 1.29 (t, 3H) |
Experimental Protocol for ¹H NMR Spectroscopy of Substituted Pyrazoles
This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of a substituted pyrazole.
3.1. Materials and Equipment
-
Sample: 5-25 mg of the purified substituted pyrazole.
-
Deuterated Solvent: 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, D₂O). The choice of solvent depends on the solubility of the compound and should be noted as it can influence chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). For aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.
-
NMR Tube: A clean, dry, high-quality 5 mm NMR tube.
-
Filtration: Pasteur pipette and glass wool or a syringe filter to remove any particulate matter.
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
3.2. Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of the pyrazole derivative into a clean, dry vial.
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent containing TMS to the vial. Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration: To remove any suspended particles that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
3.3. NMR Spectrometer Setup and Data Acquisition
The following are typical acquisition parameters for a routine ¹H NMR experiment. These may need to be optimized depending on the specific compound and spectrometer.
-
Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is usually sufficient.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the signals of most organic molecules.
-
Number of Scans (NS): For a sufficient concentration, 8 to 16 scans are typically enough. For more dilute samples, a larger number of scans will be required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is typical.
3.4. Data Processing
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
Visualizing the Characterization Workflow
The process of characterizing a substituted pyrazole using ¹H NMR can be visualized as a logical workflow, from initial sample preparation to final structure confirmation.
Caption: Workflow for the ¹H NMR characterization of substituted pyrazoles.
Conclusion
¹H NMR spectroscopy is a powerful and versatile technique for the characterization of substituted pyrazoles. A thorough understanding of the factors that influence the chemical shifts and coupling constants of pyrazole protons, combined with a systematic approach to sample preparation, data acquisition, and spectral analysis, is essential for the unambiguous elucidation of their structures. This guide provides a foundational framework to assist researchers and drug development professionals in effectively utilizing ¹H NMR for the analysis of this important class of heterocyclic compounds. For complex structures or in cases of significant signal overlap, two-dimensional NMR techniques such as COSY, HSQC, and HMBC should be employed to provide definitive structural assignments.
References
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. METHYL 1H-PYRAZOLE-4-CARBOXYLATE(51105-90-9) 1H NMR [m.chemicalbook.com]
- 9. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
The Rise of Pyrazole Herbicides: A Technical Guide to Their Discovery and History
A comprehensive overview for researchers, scientists, and drug development professionals on the discovery, history, and mechanisms of pyrazole-based herbicides, a critical class of compounds in modern agriculture.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in the development of a diverse range of agrochemicals, most notably herbicides.[1][2][3][4][5] Their broad spectrum of activity, coupled with the potential for high efficacy and crop selectivity, has driven extensive research and commercialization efforts over the past several decades. This technical guide delves into the historical development of pyrazole-based herbicides, their various mechanisms of action, and the experimental methodologies underpinning their discovery and evaluation.
A Historical Perspective: From Early Discoveries to Commercial Success
The journey of pyrazole herbicides began in the 1970s with the discovery of early compounds by Sankyo (now Daiichi Sankyo).[1] Pyrazolynate, introduced in 1980, and its structural analog pyrazoxyfen, commercialized in 1985, were among the first pyrazole-based herbicides to be widely used, particularly for weed control in paddy rice.[1][6] These early compounds laid the groundwork for decades of research into the herbicidal potential of the pyrazole scaffold. A significant breakthrough in understanding their mode of action came with the realization that many of these compounds, or their metabolites, act as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][7] This discovery paved the way for the rational design of new and more effective HPPD-inhibiting pyrazole herbicides.
Mechanisms of Action: More Than Just HPPD Inhibition
While HPPD inhibition is the most prominent mechanism of action for pyrazole herbicides, this versatile scaffold has been successfully incorporated into herbicides targeting other essential plant enzymes. The primary modes of action for pyrazole-based herbicides include:
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: This is the most common mechanism. HPPD is a key enzyme in the biosynthetic pathway of plastoquinone and tocopherol. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the bleaching of new plant tissues due to the photo-oxidation of chlorophyll, followed by necrosis and plant death.[6][7]
-
Acetolactate Synthase (ALS) Inhibition: ALS is the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Herbicides targeting ALS starve the plant of these essential amino acids, leading to a cessation of growth and eventual death. Several commercial sulfonylurea herbicides incorporate a pyrazole ring.[1]
-
Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is an enzyme involved in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that disrupt cell membranes, causing rapid necrosis.[5]
The Discovery and Development Workflow
The path from initial discovery to a commercial herbicide is a multi-step process that involves synthesis, screening, and rigorous evaluation.
Key Experimental Protocols
The development of pyrazole-based herbicides relies on a suite of standardized experimental protocols to assess their efficacy and mechanism of action.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole herbicides often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The specific substituents on both reactants determine the final structure and properties of the pyrazole herbicide.
General Procedure:
-
Reaction Setup: A solution of a substituted hydrazine (e.g., phenylhydrazine) is prepared in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Addition of Dicarbonyl: The 1,3-dicarbonyl compound (e.g., a substituted benzoylacetone) is added to the hydrazine solution, often dropwise, at room temperature or with gentle heating.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with water or a mild aqueous base to remove any unreacted starting materials or acidic byproducts.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure pyrazole derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Herbicidal Activity Assays
1. Pre-emergence Herbicidal Activity Assay:
This assay evaluates the effect of a herbicide on germinating seeds.
-
Materials: Petri dishes or small pots, filter paper or soil, seeds of target weed and crop species.
-
Procedure:
-
A solution of the test compound at various concentrations is prepared.
-
For petri dish assays, filter paper is placed in each dish and moistened with a known volume of the test solution. For pot assays, the soil surface is evenly treated with the test solution.
-
A predetermined number of seeds of each plant species are placed on the filter paper or sown in the treated soil.
-
The dishes or pots are incubated in a growth chamber with controlled light, temperature, and humidity.
-
After a set period (e.g., 7-14 days), the germination rate and the growth of the radicle and hypocotyl (or coleoptile) are measured.
-
Herbicidal activity is typically expressed as the percentage of growth inhibition compared to an untreated control.
-
2. Post-emergence Herbicidal Activity Assay:
This assay assesses the effect of a herbicide on established seedlings.
-
Materials: Pots with soil, seedlings of target weed and crop species at a specific growth stage (e.g., 2-3 leaf stage).
-
Procedure:
-
Seedlings are grown in pots to the desired stage.
-
A solution of the test compound, often formulated with a surfactant, is prepared at various concentrations.
-
The foliage of the seedlings is uniformly sprayed with the test solution using a laboratory sprayer.
-
The treated plants are returned to a greenhouse or growth chamber with controlled environmental conditions.
-
After a specific period (e.g., 14-21 days), the plants are visually assessed for injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete kill).
-
In some cases, the fresh or dry weight of the above-ground biomass is measured to quantify the herbicidal effect.
-
Enzyme Inhibition Assays
HPPD Inhibition Assay (General Protocol):
-
Enzyme Source: HPPD can be isolated from a plant source (e.g., Arabidopsis thaliana) or expressed recombinantly in E. coli.
-
Assay Principle: The activity of HPPD is typically measured by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPPA), or the formation of its product, homogentisate. A common method involves coupling the reaction to an oxygen sensor to measure oxygen consumption.
-
Procedure:
-
The assay is performed in a suitable buffer at a specific pH and temperature.
-
The reaction mixture contains the HPPD enzyme, its cofactor (ascorbate), and a source of iron (FeSO4).
-
The test compound (potential inhibitor) is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the substrate, HPPA.
-
The rate of the reaction is measured (e.g., by monitoring the decrease in oxygen concentration).
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated from the dose-response curve.
-
Quantitative Data on Pyrazole Herbicides
The efficacy of pyrazole herbicides is quantified using various metrics, including the half-maximal effective concentration (EC50) or growth reduction (GR50) from whole-plant assays and the half-maximal inhibitory concentration (IC50) from enzyme assays.
| Herbicide Class | Target Enzyme | Commercial Examples | Weed Spectrum (General) |
| Pyrazolones | HPPD | Pyrazolynate, Pyrazoxyfen | Annual and perennial weeds in rice |
| Triazines | HPPD | Topramezone, Pyrasulfotole | Broadleaf and grass weeds in corn |
| Sulfonylureas | ALS | Azimsulfuron, Pyrazosulfuron-ethyl | Broadleaf weeds and sedges in rice |
| Phenylpyrazoles | PPO | Pyraflufen-ethyl | Broadleaf weeds in cereals |
| Compound ID | Target Weed | Assay Type | EC50 / GR50 / IC50 (µM or g ai/ha) | Reference |
| Pyrazolynate metabolite | Echinochloa oryzicola | HPPD Inhibition | IC50: 13 nM | [7] |
| Pyrazoxyfen metabolite | Echinochloa oryzicola | HPPD Inhibition | IC50: 13 nM | [7] |
| Compound 5o | Barnyard grass | Post-emergence | Good activity at 0.05 mmol/m² | [8] |
| Compound A1 | Chenopodium serotinum | Post-emergence | Excellent activity at 37.5 g/ha | [9] |
| Compound A3 | Stellaria media | Post-emergence | Excellent activity at 37.5 g/ha | [9] |
| Compound A4 | Brassica juncea | Post-emergence | Excellent activity at 37.5 g/ha | [9] |
Signaling Pathways and Logical Relationships
The inhibition of key enzymes by pyrazole herbicides triggers a cascade of downstream effects, ultimately leading to plant death.
Conclusion and Future Outlook
Pyrazole-based herbicides represent a remarkable success story in agrochemical research. Their structural versatility has allowed for the development of compounds with multiple modes of action, providing valuable tools for integrated weed management. Future research will likely focus on the discovery of novel pyrazole herbicides with enhanced efficacy, improved crop safety, and a more favorable environmental profile. The application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will continue to play a crucial role in the rational design of the next generation of these essential agricultural tools.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijrpr.com [ijrpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Nanoencapsulation Enhances the Post-Emergence Herbicidal Activity of Atrazine against Mustard Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Pyrazole Carboxylic Acids: A Technical Guide
Introduction
Pyrazole carboxylic acids represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery. The incorporation of a carboxylic acid moiety provides a crucial functional group for molecular interactions and further synthetic modifications, enhancing the therapeutic potential of these derivatives. This technical guide provides an in-depth overview of the current research on the therapeutic applications of pyrazole carboxylic acids, with a focus on their quantitative biological data, experimental methodologies, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals.
Therapeutic Applications and Quantitative Data
Pyrazole carboxylic acid derivatives have demonstrated efficacy in a wide range of therapeutic areas, including oncology, inflammation, infectious diseases, and neurological disorders. The following tables summarize the quantitative data from various studies, showcasing the potency of these compounds.
Table 1: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrazole-thiophene hybrid 2 | MCF-7 (Breast) | Cytotoxicity Assay | 6.57 | [1] |
| Pyrazole-thiophene hybrid 2 | HepG2 (Liver) | Cytotoxicity Assay | 8.86 | [1] |
| Fused Pyrazole Derivative 3 | - | EGFR Inhibition | 0.06 | [2] |
| Fused Pyrazole Derivative 9 | - | VEGFR-2 Inhibition | 0.22 | [2] |
| 3,5-diarylpyrazole 6 | Various | Anticancer Assay | 0.00006 - 0.00025 | |
| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic-acid-based amide | - | Anticancer Assay | - | |
| Pyrazole carbohydrazide | MDA-MB-231 (Breast) | MTT Assay | 6.36 | [3] |
| Pyrazole acetohydrazide | MDA-MB-231 (Breast) | MTT Assay | 5.90 | [3] |
| Pyrazole acetohydrazide 32 | A2780 (Ovarian) | 2D-QSAR | 8.63 | [3] |
Table 2: Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives
| Compound/Derivative | Model/Assay | Inhibition (%) | IC50 (µM) | Reference |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) | Carrageenan-induced paw edema | Significant | - | [4] |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) | Carrageenan-induced paw edema | Significant | - | [4] |
| 3-phenyl-5-aryl-4, 5-dihydro-1H-pyrazole-1-carbaldehyde 4b | Carrageenan-induced paw edema | 31.41 (at 1hr) | - | [5] |
| 3-phenyl-5-aryl-4, 5-dihydro-1H-pyrazole-1-carbaldehyde 4c | Carrageenan-induced paw edema | 36.78 (at 1hr) | - | [5] |
| 3-phenyl-5-aryl-4, 5-dihydro-1H-pyrazole-1-carbaldehyde 4f | Carrageenan-induced paw edema | 40.61 (at 1hr) | - | [5] |
| Pyrazole 7a | COX-2 Inhibition | - | 0.049 | [6] |
| Pyrazole 7b | COX-2 Inhibition | - | 0.060 | [6] |
| Pyrazole 7j | COX-2 Inhibition | - | 0.060 | [6] |
| Benzothiophen-2-yl pyrazole carboxylic acid 5b | COX-2 Inhibition | - | 0.01 | [7] |
| Pyrazoline 2g | Lipoxygenase Inhibition | - | 80 | [8][9] |
Table 3: Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Naphthyl-substituted pyrazole-derived hydrazone 6 | S. aureus | 0.78 - 1.56 | [10] |
| Naphthyl-substituted pyrazole-derived hydrazone 6 | A. baumannii | 0.78 - 1.56 | [10] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | S. aureus | 62.5 - 125 | [11] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | A. niger | 2.9 - 7.8 | [11] |
| Pyrazole derivative 9e | S. aureus | 15.6 | [12] |
| Pyrazole derivative 9h | S. aureus | 15.6 | [12] |
| Pyrazole derivative 9g | E. coli | 15.6 | [12] |
| Pyrazole derivative | B. cereus | 128 | [4] |
| Pyrazole-derived aniline 25 | S. aureus | 16 | [10] |
Table 4: Antiviral Activity of Pyrazole Carboxylic Acid Derivatives
| Compound/Derivative | Virus | Assay | EC50 (µM) | Reference |
| Pyrazole-3-carboxylic acid derivative | Dengue Virus (DENV-2) | Antiviral Assay | 4.1 | [13][14] |
| Pyrazole-3-carboxylic acid derivative | Dengue Virus Protease | Reporter Gene Assay | 2.2 | [13][14] |
| Pyrazole-3-carboxylic acid derivative 1 | Dengue Virus Protease | Reporter Gene Assay | 9.5 | [13] |
| Pyrazole-3-carboxylic acid derivative 2 | Dengue Virus Protease | Reporter Gene Assay | 6.2 | [13] |
| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia Virus | Antiviral Assay | 7 µg/ml | [15] |
Table 5: Enzyme Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives
| Compound/Derivative | Enzyme | Ki | Reference |
| Pyrazole [3,4–d] pyridazine derivative | Carbonic Anhydrase I | 9.03±3.81 - 55.42±14.77 nM | [4] |
| Pyrazole [3,4–d] pyridazine derivative | Carbonic Anhydrase II | 18.04±4.55 - 66.24±19.21 nM | [4] |
| Pyrazole [3,4–d] pyridazine derivative | Acetylcholinesterase | 394.77±68.13 - 952.93±182.72 nM | [4] |
| Substituted pyrazole derivative | Carbonic Anhydrase I | 1.03±0.23 - 22.65 µM | [4] |
| Substituted pyrazole derivative | Carbonic Anhydrase II | 1.82±0.30 - 27.94 µM | [4] |
| Substituted pyrazole derivative | Acetylcholinesterase | 48.94±9.63 - 116.05 µM | [4] |
| Pyrazole-carboxamide | Carbonic Anhydrase I | 0.063–3.368 µM | [16] |
| Pyrazole-carboxamide | Carbonic Anhydrase II | 0.007–4.235 µM | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides protocols for key experiments cited in the evaluation of pyrazole carboxylic acids.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxylic acid derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
1% Carrageenan solution in saline
-
Pyrazole carboxylic acid derivatives
-
Vehicle (e.g., saline, DMSO)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole carboxylic acid derivatives or vehicle to the animals via a suitable route (e.g., oral, intraperitoneal).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness using digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Enzyme Inhibition Assays
These assays are used to determine the inhibitory potential of compounds against specific enzymes. The following is a general protocol that can be adapted for different enzymes like acetylcholinesterase or carbonic anhydrase.
Materials:
-
Purified enzyme (e.g., acetylcholinesterase, carbonic anhydrase)
-
Substrate specific to the enzyme
-
Buffer solution
-
Pyrazole carboxylic acid derivatives
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, the enzyme, and the pyrazole carboxylic acid derivative at various concentrations in a 96-well plate.
-
Pre-incubation: Pre-incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to the wells.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition. The Ki (inhibition constant) or IC50 values can be calculated from dose-response curves.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which pyrazole carboxylic acids exert their therapeutic effects is crucial for rational drug design and development.
Anti-inflammatory Action: COX-2 Inhibition
A prominent mechanism of anti-inflammatory action for many pyrazole derivatives, such as celecoxib, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[17][18] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Caption: COX-2 inhibition by pyrazole carboxylic acids.
Anticancer Mechanism: EGFR Signaling Pathway Inhibition
Many pyrazole derivatives exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[19] One such critical target is the Epidermal Growth Factor Receptor (EGFR).[19][20][21] Aberrant EGFR signaling is a hallmark of many cancers.
Caption: EGFR signaling inhibition by pyrazole derivatives.
Experimental Workflow: High-Throughput Screening
The discovery of novel therapeutic agents often involves high-throughput screening (HTS) of large compound libraries. The following diagram illustrates a typical workflow for screening pyrazole carboxylic acid derivatives.
Caption: High-throughput screening workflow.
Conclusion
Pyrazole carboxylic acids continue to be a rich source of inspiration for the development of novel therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them a highly attractive scaffold for medicinal chemists. The quantitative data presented in this guide highlight the potential of these compounds to achieve high potency against a variety of biological targets. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for future research and development in this promising area of drug discovery. Further exploration of structure-activity relationships and the application of modern drug design strategies will undoubtedly lead to the discovery of new pyrazole carboxylic acid-based drugs with improved efficacy and safety profiles.
References
- 1. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 18. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed structural analysis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative of interest in medicinal chemistry and materials science. Due to a lack of extensive publicly available experimental data for this specific molecule, this guide synthesizes information from closely related analogs and computational predictions to offer a comprehensive overview of its structural and chemical properties. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar compounds.
Introduction
Substituted pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern on the pyrazole ring significantly influences the molecule's physicochemical properties and its interaction with biological targets. This compound incorporates several key features: a chlorinated pyrazole core, two methyl groups at positions 1 and 3, and a carboxylic acid moiety at position 5. These functional groups are expected to modulate its electronic properties, crystal packing, and potential as a synthon in drug discovery and development.
Predicted Physicochemical and Spectroscopic Data
Computed Properties
The following table summarizes the computed physicochemical properties for the analogous compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. These values serve as an estimate for the title compound.
| Property | Value | Source |
| Molecular Formula | C7H9ClN2O2 | PubChem |
| Molecular Weight | 188.61 g/mol | PubChem |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 188.0352552 Da | PubChem |
| Monoisotopic Mass | 188.0352552 Da | PubChem |
| Topological Polar Surface Area | 55.1 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
Expected Spectroscopic Characteristics
Based on the structure of this compound and data from related pyrazole derivatives, the following spectroscopic characteristics are anticipated:
-
1H NMR: Signals corresponding to the two methyl groups (N-CH3 and C-CH3) and the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups.
-
13C NMR: Resonances for the pyrazole ring carbons, the two methyl carbons, and the carboxylic acid carbonyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C-Cl stretching vibrations.
-
Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.
Proposed Synthesis and Experimental Workflow
A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be inferred from established methods for the synthesis of related substituted pyrazole carboxylic acids. A general workflow would likely involve the cyclization to form the pyrazole ring, followed by chlorination.
General Synthetic Strategy
A common route to pyrazole-5-carboxylic acids involves the condensation of a hydrazine derivative with a β-ketoester. For the title compound, this would likely involve the reaction of methylhydrazine with a chlorinated β-ketoester precursor. An alternative approach could involve the synthesis of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid followed by direct chlorination at the 4-position.
Illustrative Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted pyrazole carboxylic acid, which would be applicable to the title compound.
Caption: Generalized workflow for the synthesis and characterization of this compound.
Structural Relationships and Logic
The structural features of this compound dictate its chemical behavior and potential interactions. The relationship between its functional groups can be visualized as follows.
Caption: Key structural components and their influence on the properties of the molecule.
Conclusion and Future Directions
This compound presents an interesting target for further investigation due to the combination of functional groups that are relevant to medicinal chemistry and materials science. While a complete experimental characterization is not yet available in the public domain, this guide provides a solid foundation based on the analysis of analogous structures.
Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough structural and spectroscopic characterization, including single-crystal X-ray diffraction to elucidate its solid-state structure and intermolecular interactions. Furthermore, evaluation of its biological activity and potential as a precursor for novel pharmaceuticals or functional materials would be a valuable next step.
Disclaimer: This document is based on currently available information and computational predictions for analogous compounds. The experimental details and data should be considered illustrative until confirmed by dedicated laboratory studies.
Methodological & Application
Synthesis of Pyrazole Carboxylic Acids: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of pyrazole carboxylic acids, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The protocols outlined below are based on established and versatile methods reported in the chemical literature, focusing on the Vilsmeier-Haack reaction and the Knorr pyrazole synthesis followed by ester hydrolysis.
Overview of Synthetic Strategies
The synthesis of pyrazole carboxylic acids can be approached through various routes. Two common and effective methods are highlighted here:
-
Vilsmeier-Haack Cyclization: This method involves the reaction of hydrazones derived from β-ketoesters with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to directly form the pyrazole-4-carboxylate ester. This approach is efficient for producing 4-substituted pyrazole carboxylic acid derivatives.[1]
-
Knorr Pyrazole Synthesis and Subsequent Hydrolysis: This classic and highly versatile method involves the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester, with a hydrazine derivative to form a pyrazole carboxylate ester.[2][3] The resulting ester is then hydrolyzed to the corresponding carboxylic acid.[4] This two-step process allows for a wide range of substituents on the pyrazole core.
Data Presentation
The following table summarizes quantitative data for representative examples of the two synthetic methods described.
| Method | Starting Materials | Product | Reaction Time | Yield (%) | Reference |
| Vilsmeier-Haack | Hydrazone of ethyl acetoacetate, POCl₃, DMF | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | 4 h (Conventional) | 75 | [1] |
| Vilsmeier-Haack (Microwave) | Hydrazone of ethyl acetoacetate, POCl₃, DMF | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | 3 min | 92 | [1] |
| Knorr Synthesis | Ethyl benzoylacetate, Phenylhydrazine | 1,5-Diphenyl-1H-pyrazole-3-carboxylate | 1 h | High (not specified) | [2] |
| Ester Hydrolysis | Pyrazole-5-carboxylate ester, LiOH | Pyrazole-5-carboxylic acid | 4-12 h | High (not specified) | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazole-4-Carboxylic Acid Esters via Vilsmeier-Haack Cyclization
This protocol describes the synthesis of 1H-pyrazole-4-carboxylic acid esters from hydrazones of β-ketoesters using the Vilsmeier reagent, with both conventional heating and microwave irradiation methods.[1]
Materials:
-
Hydrazone of a β-ketoester (e.g., from ethyl acetoacetate and phenylhydrazine)
-
Phosphorus oxychloride (POCl₃)
-
Dry N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Sodium hydroxide (NaOH) solution, dilute
-
Ethyl acetate
-
Petroleum ether
-
Silica gel (60-120 mesh)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask, cool dry DMF in an ice bath. Slowly add POCl₃ (3 equivalents) dropwise with stirring.
-
Reaction: To the ice-cold, stirred Vilsmeier reagent, add the hydrazone (1 equivalent).
-
Conventional Method:
-
Allow the reaction mixture to come to room temperature.
-
Reflux the mixture at 70-80 °C for approximately 4 hours.
-
-
Microwave Method:
-
Subject the reaction mixture to microwave irradiation. The reaction is typically complete within a few minutes.
-
-
Work-up:
-
Pour the resulting mixture onto crushed ice.
-
Neutralize with a dilute sodium hydroxide solution. A pale yellow precipitate should form.
-
Allow the mixture to stand overnight.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate-petroleum ether mixture (e.g., 15:85) as the eluent to yield the pure pyrazole-4-carboxylic acid ester.
-
Protocol 2: Synthesis of Pyrazole-5-Carboxylic Acid via Knorr Synthesis and Hydrolysis
This two-part protocol first describes the synthesis of a pyrazole-5-carboxylate ester using the Knorr pyrazole synthesis, followed by its hydrolysis to the carboxylic acid.[2][4]
Part A: Knorr Synthesis of Pyrazole-5-Carboxylate Ester
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate) (1 equivalent)
-
Hydrazine derivative (e.g., phenylhydrazine) (1-2 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Water
Procedure:
-
Reaction Setup: In a suitable vial or flask, mix the β-ketoester and the hydrazine derivative.
-
Add 1-propanol as a solvent and a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture with stirring at approximately 100 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the starting β-ketoester is consumed, add water to the hot reaction mixture with stirring to induce precipitation of the product.
-
Cool the mixture in an ice bath to complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water.
-
The crude product can be further purified by recrystallization if necessary.
-
Part B: Hydrolysis of Pyrazole-5-Carboxylate Ester to Carboxylic Acid [4]
Materials:
-
Pyrazole-5-carboxylate ester (from Part A) (1 equivalent)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Reaction Setup: Dissolve the pyrazole ester in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add the base (LiOH or NaOH) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under vacuum to obtain the pure pyrazole-5-carboxylic acid.
-
Visualizations
Caption: General workflow for pyrazole carboxylic acid synthesis.
Caption: Simplified Knorr pyrazole synthesis signaling pathway.
References
Derivatization of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid for Bioassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid into biologically active carboxamides. This document details the synthetic protocols, bioassay methodologies, and underlying mechanisms of action for derivatives exhibiting fungicidal, herbicidal, and insecticidal properties. The information presented is intended to guide researchers in the development of novel agrochemicals and therapeutic agents.
Introduction
The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry, with numerous derivatives demonstrating a wide range of biological activities. This compound is a key intermediate for the synthesis of a variety of bioactive molecules. Derivatization of its carboxylic acid moiety, primarily through the formation of amides, has led to the discovery of potent modulators of various biological targets. These derivatives have shown significant promise as fungicides, herbicides, and insecticides, addressing the ongoing need for new and effective agents to manage pests and diseases in agriculture and to serve as leads in drug discovery.
Synthetic Protocol: Amide Derivatization
The conversion of this compound to its corresponding carboxamides is a crucial step in accessing a diverse chemical space for biological screening. A general and effective method for this transformation involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
General Protocol for Amide Synthesis
This protocol describes a common method for the synthesis of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, HBTU)
-
An appropriate primary or secondary amine
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)
-
Triethylamine (TEA) or another suitable base
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous solvent.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature or gently reflux until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in a fresh portion of anhydrous solvent.
-
In a separate flask, dissolve the desired amine (1-1.2 equivalents) and a base such as triethylamine (1.5-2 equivalents) in the same anhydrous solvent.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Visualization of the Synthetic Workflow:
Caption: General workflow for the synthesis of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives.
Applications in Bioassays
Derivatives of this compound have been successfully evaluated in a range of bioassays, demonstrating their potential as active agents in several fields.
Fungicidal Activity: Succinate Dehydrogenase Inhibition
A significant number of pyrazole carboxamide derivatives exhibit potent fungicidal activity by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain.
Mechanism of Action:
SDH, also known as Complex II, plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool. Inhibition of SDH disrupts the fungal respiratory chain, leading to a depletion of ATP and ultimately cell death. Pyrazole carboxamides act as non-competitive inhibitors, binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.
Signaling Pathway Visualization:
Caption: Inhibition of the mitochondrial electron transport chain by pyrazole carboxamide derivatives.
Quantitative Data:
| Compound Type | Target Organism | Bioassay Endpoint | Value |
| Pyrazole Carboxamide Thiazole Derivative | Valsa mali | EC₅₀ | 1.77 mg/L |
| Pyrazole Carboxamide Thiazole Derivative | Rhizoctonia solani | EC₅₀ | 3.79 mg/L |
| Pyrazole-4-carboxamide with Ether Group | Rhizoctonia solani | EC₅₀ | 0.046 µg/mL |
| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | EC₅₀ | 0.37 µg/mL |
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Preparation of Test Compounds: Dissolve the synthesized pyrazole carboxamide derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Culture Medium: Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.
-
Incorporation of Test Compounds: While the PDA is still molten, add the appropriate volume of the stock solution to achieve the desired final concentrations.
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
-
EC₅₀ Determination: Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis of the dose-response data.
Herbicidal Activity: Transketolase Inhibition
Certain pyrazole carboxamide derivatives have been identified as potent herbicides that target the enzyme transketolase.
Mechanism of Action:
Transketolase is a key enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle in plants. It catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. Inhibition of transketolase disrupts these vital metabolic pathways, leading to an accumulation of toxic intermediates and a cessation of growth, ultimately resulting in plant death.
Signaling Pathway Visualization:
Caption: Inhibition of plant metabolic pathways through the targeting of transketolase by pyrazole carboxamide herbicides.
Quantitative Data:
| Compound Type | Target Organism | Bioassay Endpoint | Value |
| Pyrazole-carboxamide | Digitaria sanguinalis | Inhibition at 100 mg/L | ~95% |
| Pyrazole-carboxamide | Amaranthus retroflexus | Inhibition at 100 mg/L | ~95% |
| N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide | Various annual lowland weeds | Application Rate for Good Herbicidal Activity | 100 g a.i./ha |
Experimental Protocol: In Vitro Herbicidal Assay (Seedling Growth)
-
Preparation of Test Compounds: Dissolve the synthesized pyrazole carboxamide derivatives in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions.
-
Assay Medium: Prepare a suitable growth medium (e.g., agar or filter paper soaked in a nutrient solution) in Petri dishes or small pots.
-
Application of Test Compounds: Apply the test compounds to the growth medium at various concentrations.
-
Sowing Seeds: Place a predetermined number of seeds of the target weed species onto the treated medium.
-
Incubation: Incubate the plates or pots under controlled conditions of light, temperature, and humidity.
-
Data Collection: After a specific period (e.g., 7-14 days), measure parameters such as germination rate, root length, and shoot length.
-
Calculation: Calculate the percentage of inhibition for each parameter compared to a solvent-treated control.
-
GR₅₀ Determination: Determine the GR₅₀ value (the concentration that causes a 50% reduction in growth) from the dose-response data.
Insecticidal Activity: GABA Receptor Modulation
Derivatives of pyrazole carboxamides have also shown promise as insecticides, with some acting as modulators of the gamma-aminobutyric acid (GABA) receptor.
Mechanism of Action:
The GABA receptor is a ligand-gated ion channel that is the primary inhibitory neurotransmitter receptor in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Pyrazole-based insecticides can act as non-competitive antagonists of the GABA receptor. They bind to a site within the chloride channel, blocking the influx of chloride ions and thereby preventing the inhibitory action of GABA. This leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.
Signaling Pathway Visualization:
Caption: Disruption of GABAergic neurotransmission in insects by pyrazole carboxamide derivatives.
Quantitative Data:
| Compound Type | Target Organism | Bioassay Endpoint | Value |
| Dihydro-pyrazole-carboxamide | Plutella xylostella | Mortality at 500 mg/L | 100% |
| Dihydro-pyrazole-carboxamide | Aphis medicaginis | Mortality at 500 mg/L | 100% |
| Dihydro-pyrazole-carboxamide | Nilaparvata lugens | Mortality at 500 mg/L | 100% |
| Pyrazole-5-carboxamide | Aphis fabae | Mortality at 12.5 mg/L | 85.7% |
Experimental Protocol: In Vivo Insecticidal Assay (Leaf-Dip Bioassay)
-
Preparation of Test Solutions: Dissolve the synthesized pyrazole carboxamide derivatives in a suitable solvent containing a surfactant to prepare a series of concentrations.
-
Treatment of Leaf Discs: Dip leaf discs of a suitable host plant into the test solutions for a specified time (e.g., 10-30 seconds).
-
Drying: Allow the treated leaf discs to air dry.
-
Infestation: Place the treated leaf discs in a Petri dish or other suitable container and infest them with a known number of insects (e.g., 10-20 aphids).
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Mortality Assessment: Assess insect mortality at specified time points (e.g., 24, 48, and 72 hours) after treatment. Insects that are unable to move when prodded with a fine brush are considered dead.
-
LC₅₀ Determination: Calculate the LC₅₀ value (the concentration that causes 50% mortality) using probit analysis of the concentration-mortality data.
Conclusion
The derivatization of this compound into a variety of carboxamides has proven to be a fruitful strategy for the discovery of novel bioactive compounds. The detailed protocols and application notes provided herein offer a framework for the synthesis and evaluation of these derivatives for fungicidal, herbicidal, and insecticidal activities. The elucidation of their mechanisms of action and the availability of robust bioassay protocols will continue to drive the development of new and improved solutions for crop protection and potentially for human and animal health.
Application Notes and Protocols: 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of a diverse range of biologically active molecules. Its substituted pyrazole core is a key pharmacophore in many established and experimental drugs. The presence of a carboxylic acid moiety allows for straightforward derivatization, primarily through amide and ester bond formation, enabling the exploration of extensive chemical space in drug discovery programs. This document provides detailed protocols for the synthesis of amide and ester derivatives from this starting material and discusses their potential applications, particularly in the development of kinase inhibitors for cancer therapy.
Key Applications
Derivatives of this compound are prominently featured in the development of therapeutic agents and agrochemicals. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.
1. Kinase Inhibitors: Many pyrazole carboxamides have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them important targets for drug development.
2. Anti-inflammatory Agents: The pyrazole moiety is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2).
3. Agrochemicals: Pyrazole carboxamides have also found applications as fungicides and pesticides, highlighting the versatility of this chemical scaffold.[1][2]
Experimental Protocols
Herein, we provide detailed protocols for two key transformations of this compound: amide coupling to synthesize N-aryl carboxamides and Fischer esterification to produce the corresponding esters.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide
This protocol details the synthesis of a representative N-aryl pyrazole carboxamide via a two-step, one-pot procedure involving the formation of an acyl chloride followed by coupling with an aniline derivative.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 174.58 | 1.0 g | 5.73 |
| Oxalyl chloride | 126.93 | 0.55 mL | 6.30 |
| Anhydrous Dichloromethane (DCM) | - | 20 mL | - |
| N,N-Dimethylformamide (DMF) | - | 1 drop | - |
| 4-methoxyaniline | 123.15 | 0.71 g | 5.73 |
| Triethylamine (TEA) | 101.19 | 1.6 mL | 11.46 |
Procedure:
-
Acyl Chloride Formation: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, 5.73 mmol) and anhydrous dichloromethane (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add one drop of N,N-Dimethylformamide (DMF) to the suspension.
-
Slowly add oxalyl chloride (0.55 mL, 6.30 mmol) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction can be monitored by the cessation of gas evolution.
-
Amide Coupling: In a separate flask, dissolve 4-methoxyaniline (0.71 g, 5.73 mmol) and triethylamine (1.6 mL, 11.46 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution of the in situ generated acyl chloride back to 0 °C.
-
Slowly add the solution of 4-methoxyaniline and triethylamine to the acyl chloride solution dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4-methoxyphenyl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Expected Yield: 75-85%
Characterization Data (Hypothetical):
| Data Type | Result |
| ¹H NMR | δ (ppm): 2.35 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 3.95 (s, 3H, N-CH₃), 6.90 (d, 2H), 7.50 (d, 2H), 8.50 (s, 1H, NH). |
| ¹³C NMR | δ (ppm): 14.5, 38.0, 55.5, 114.0, 122.0, 125.0, 131.0, 140.0, 145.0, 157.0, 160.0. |
| MS (ESI) | m/z: 280.09 [M+H]⁺ |
Protocol 2: Synthesis of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate
This protocol describes the Fischer esterification of the starting carboxylic acid to yield the corresponding ethyl ester.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 174.58 | 1.0 g | 5.73 |
| Absolute Ethanol | 46.07 | 25 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 0.5 mL | - |
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 g, 5.73 mmol) and absolute ethanol (25 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 6 hours.
-
Work-up and Purification: After cooling to room temperature, slowly pour the reaction mixture into 50 mL of ice-cold water.
-
Neutralize the solution by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate.
Expected Yield: 80-90%
Characterization Data (Hypothetical):
| Data Type | Result |
| ¹H NMR | δ (ppm): 1.35 (t, 3H), 2.30 (s, 3H), 3.90 (s, 3H), 4.30 (q, 2H). |
| ¹³C NMR | δ (ppm): 14.0, 14.8, 37.5, 61.0, 124.5, 139.0, 145.5, 162.0. |
| MS (ESI) | m/z: 203.06 [M+H]⁺ |
Visualizations
Experimental Workflow for Amide Synthesis
Caption: Workflow for the synthesis of N-aryl pyrazole carboxamides.
Representative Kinase Inhibition Signaling Pathway
Many pyrazole carboxamide derivatives function as inhibitors of protein kinases, which are pivotal in cancer-related signaling pathways. For instance, they can act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) or downstream kinases like those in the MAPK/ERK pathway.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and agrochemical research. Its substituted pyrazole core is a common motif in pharmacologically active compounds. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, adapted from established methods for analogous structures. The synthesis is a three-step process commencing with the preparation of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, followed by chlorination at the 4-position, and concluding with the hydrolysis of the ethyl ester to the desired carboxylic acid.
Overall Reaction Scheme
The synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This procedure is adapted from a patented method for the synthesis of the title compound's precursor[1]. It involves a Claisen condensation followed by a cyclization reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethanol | 46.07 | 400 mL | - |
| Sodium Ethoxide | 68.05 | 27.2 g | 0.40 |
| Diethyl Oxalate | 146.14 | 58.4 g | 0.40 |
| Acetone | 58.08 | 25.6 g | 0.44 |
| Acetic Acid | 60.05 | As needed | - |
| Ice | - | 1200 g | - |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| 40% Methylhydrazine (aq) | 46.07 (as pure) | 46.0 g | 0.40 |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ethanol (400 mL), sodium ethoxide (27.2 g), and diethyl oxalate (58.4 g).
-
Cool the mixture to 5-15 °C in an ice bath.
-
Slowly add acetone (25.6 g) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 15 °C.
-
After the addition is complete, continue stirring the reaction mixture at this temperature for 24 hours.
-
In a separate beaker, prepare a mixture of ice (1200 g) and water. Slowly pour the reaction mixture into the ice-water with stirring.
-
Adjust the pH of the resulting solution to 2-3 by the slow addition of acetic acid. This will precipitate the intermediate. Isolate the intermediate by filtration, wash with cold water, and dry.
-
To a 500 mL round-bottom flask, add dimethylformamide (100 mL) and the dried intermediate from the previous step.
-
Cool the mixture to 5-15 °C.
-
Slowly add 40% aqueous methylhydrazine (46.0 g) dropwise, keeping the internal temperature below 15 °C.
-
After the addition, heat the reaction mixture to 40-50 °C and maintain this temperature for 6 hours.
-
After the reaction is complete, concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate as a colorless oil.
Expected Yield: ~88%
Step 2: Synthesis of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate
This chlorination procedure is based on a safer method using hydrochloric acid and hydrogen peroxide, as described for a similar substrate[2].
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 182.22 | 18.2 g | 0.10 |
| Dichloroethane | 98.96 | 130 mL | - |
| 40% Hydrochloric Acid (aq) | 36.46 (as pure) | 10.2 mL | ~0.13 |
| 35% Hydrogen Peroxide (aq) | 34.01 (as pure) | 14.2 mL | ~0.17 |
| 4.5% Sodium Sulfite (aq) | 126.04 | As needed | - |
| 5% Sodium Carbonate (aq) | 105.99 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL four-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (18.2 g) in dichloroethane (130 mL).
-
Add 40% hydrochloric acid (10.2 mL).
-
Control the temperature at 22 °C and slowly add 35% hydrogen peroxide (14.2 mL) dropwise.
-
After the addition is complete, stir the mixture at 22 °C for 1.2 hours.
-
Heat the mixture to 65 °C and maintain for 5.5 hours.
-
Cool the reaction mixture to 20 °C and transfer to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 4.5% sodium sulfite solution, 5% sodium carbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate.
Step 3: Synthesis of this compound
This is a standard ester hydrolysis procedure.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | 216.66 | 21.7 g | 0.10 |
| Methanol | 32.04 | 75 mL | - |
| Water | 18.02 | 50 mL | - |
| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate (21.7 g) in methanol (75 mL) and water (50 mL).
-
Add sodium hydroxide pellets (4.4 g). The mixture may warm slightly.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
The product will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
Summary of Physical and Chemical Properties:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | C₉H₁₄N₂O₂ | 182.22 | Colorless oil |
| Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | C₉H₁₃ClN₂O₂ | 216.66 | - |
| This compound | C₆H₇ClN₂O₂ | 188.59 | White solid |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium ethoxide is a strong base and is moisture-sensitive. Handle with care.
-
Diethyl oxalate and acetone are flammable. Keep away from ignition sources.
-
Methylhydrazine is toxic and a suspected carcinogen. Handle with extreme caution.
-
Hydrogen peroxide (35%) and concentrated hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Dichloroethane is a suspected carcinogen. Use appropriate containment measures.
References
Application Notes and Protocols for Purity Assessment of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a critical class of heterocyclic compounds with wide-ranging applications in the pharmaceutical and agrochemical industries. The purity of these compounds is of paramount importance as impurities can affect their efficacy, safety, and stability. This document provides detailed application notes and experimental protocols for the most common and effective analytical methods for assessing the purity of pyrazole derivatives, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis. The protocols are presented with a focus on practical implementation in a laboratory setting. Furthermore, this document aligns with the International Council for Harmonisation (ICH) Q3A guidelines for impurities in new drug substances.[1][2][3][4]
Regulatory Context: ICH Q3A Guidelines
The ICH Q3A guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] Understanding these thresholds is crucial for drug development professionals.
Key ICH Q3A Thresholds:
| Threshold Type | Maximum Daily Dose ≤ 2g/day | Maximum Daily Dose > 2g/day |
| Reporting Threshold | ≥ 0.05% | ≥ 0.03% |
| Identification Threshold | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
| Qualification Threshold | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
Table 1: ICH Q3A Impurity Thresholds.[1][5]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the purity assessment of pyrazole derivatives due to its high resolution, sensitivity, and applicability to a broad range of these compounds.
Quantitative Data Summary
| Analyte | Method | Linearity (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) |
| Pyrazoline Derivative | RP-HPLC | 50 - 150 | 0.9995 | 4 | 15 | 98 - 102 |
| Lansoprazole (a pyrazole derivative) | RP-HPLC | 50 - 150 | >0.999 | 0.0000437 | 0.0001325 | - |
| Generic Pyrazole | RP-HPLC | 1 - 100 | >0.999 | ~0.5 | ~1.5 | 98 - 102 |
Table 2: Representative quantitative data for HPLC analysis of pyrazole derivatives.
Experimental Protocol: RP-HPLC Method for Pyrazoline Derivative
This protocol is a general guideline and may require optimization for specific pyrazole derivatives.
1. Instrumentation and Materials:
-
HPLC system with a UV detector or Diode Array Detector (DAD).
-
C18 analytical column (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm).
-
Mobile Phase: 0.1% Trifluoroacetic acid in water (Solvent A) and Methanol (Solvent B) in a ratio of 20:80 (v/v).
-
Sample Solvent: Methanol.
-
Pyrazoline derivative reference standard and sample.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 ± 2°C.
-
Detection Wavelength: 206 nm.
-
Injection Volume: 5.0 µL.
-
Run Time: Approximately 20 minutes.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the pyrazoline derivative reference standard in methanol to prepare a stock solution of a known concentration (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the pyrazoline derivative sample in methanol to a known concentration (e.g., 100 µg/mL).
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (methanol) to ensure no interfering peaks are present.
-
Inject the standard solutions at different concentrations to establish a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the main peak and any impurities by comparing their retention times and peak areas with the standard.
5. Data Analysis:
-
Calculate the purity of the sample by determining the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
-
Quantify any impurities by using the calibration curve of the main compound or a specific reference standard for the impurity if available.
Experimental Workflow: HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of pyrazole derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole derivatives and their impurities, offering excellent separation and structural identification capabilities.[6]
Quantitative Data Summary
| Analyte | Method | Linearity (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Pyrazole Isomers | GC-MS (SIM) | 10 - 2000 | ≥ 0.995 | ~5 | ~15 | 90 - 110 | < 10 |
| 3-Methylpyrazole | GC-MS | 10 - 2000 | ≥ 0.995 | ~5 | ~15 | 90 - 110 | < 10 |
Table 3: Representative quantitative data for GC-MS analysis of pyrazole derivatives.[7]
Experimental Protocol: GC-MS for Pyrazole Isomer Analysis
This protocol is suitable for the separation and quantification of pyrazole isomers in industrial mixtures.[6]
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Sample Solvent: Dichloromethane.
-
Internal Standard (IS): A compound with similar chemical properties but a different retention time (e.g., a deuterated analog or a stable isomer not present in the sample).
2. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 20:1 ratio, can be adjusted).
-
Carrier Gas Flow Rate: 1.2 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis (e.g., m/z 40-400) and Selected Ion Monitoring (SIM) for quantitative analysis.
-
3. Sample Preparation:
-
Sample Dissolution: Accurately weigh approximately 10 mg of the pyrazole mixture into a 10 mL volumetric flask. Dissolve in a minimal amount of methanol and dilute to the mark with dichloromethane.[6]
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample solution.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
4. Data Analysis:
-
Qualitative Analysis: Identify pyrazole isomers and impurities by comparing their mass spectra with reference spectra from libraries (e.g., NIST) and by analyzing their fragmentation patterns. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[8]
-
Quantitative Analysis: Use the SIM mode for higher sensitivity and selectivity. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of each isomer and impurity in the sample from the calibration curve.
Logical Relationship for Isomer Identification
Caption: Logical workflow for unambiguous isomer identification using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard for the analyte.[9][10][11]
Quantitative Data Summary
| Technique | Parameter | Typical Value |
| q¹H-NMR | Accuracy | ± 1% |
| Precision (%RSD) | < 1% | |
| LOD/LOQ | Analyte and instrument dependent |
Table 4: General performance of quantitative ¹H-NMR.
Experimental Protocol: Quantitative ¹H-NMR (qNMR)
This protocol provides a general guideline for determining the purity of a pyrazole derivative using an internal standard.
1. Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
High-precision NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard (IS): A certified reference material of known purity with a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[9]
-
Pyrazole derivative sample.
2. Sample Preparation:
-
Accurately weigh a specific amount of the pyrazole derivative sample (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
Ensure proper shimming for high resolution.
-
4. Data Processing and Analysis:
-
Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the pyrazole derivative and a signal from the internal standard.
-
Calculate the purity of the pyrazole derivative using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Experimental Workflow: qNMR Purity Assessment
Caption: Workflow for quantitative NMR (qNMR) purity assessment.
Thermal Analysis for Purity Assessment
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), can provide valuable information about the purity, thermal stability, and polymorphism of pyrazole derivatives.
Quantitative Data Summary
| Compound Type | Technique | Observation | Temperature (°C) |
| Pyrazoline Derivatives | TGA | Decomposition Temperature (T_d) | 250 - 400 |
| DSC | Melting Point (T_m) | Varies with structure | |
| Palladium Pyrazolates | TGA | Ligand Release | 137 - 605 |
Table 5: Representative thermal analysis data for pyrazole derivatives.[12][13]
Experimental Protocol: TGA and DSC
1. Instrumentation:
-
Thermogravimetric Analyzer (TGA).
-
Differential Scanning Calorimeter (DSC).
2. General Procedure:
-
TGA:
-
Accurately weigh a small amount of the pyrazole derivative (typically 2-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.
-
-
DSC:
-
Accurately weigh a small amount of the sample (typically 2-10 mg) into a DSC pan and seal it.
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature. Endothermic peaks typically correspond to melting points, while exothermic peaks can indicate decomposition or crystallization.
-
3. Data Interpretation:
-
Purity: A sharp melting peak in the DSC thermogram is indicative of a pure compound. The presence of impurities often leads to a broader melting peak at a lower temperature.
-
Thermal Stability: The TGA thermogram provides information on the temperature at which the compound starts to decompose.
-
Polymorphism: DSC can be used to identify different polymorphic forms, which will exhibit different melting points.
Logical Relationship for Thermal Analysis
Caption: Logical relationship of thermal analysis techniques for pyrazole derivatives.
Conclusion
The purity assessment of pyrazole derivatives is a critical step in their development and application. This document has provided a comprehensive overview of the key analytical techniques used for this purpose. The choice of method will depend on the specific properties of the pyrazole derivative, the nature of the expected impurities, and the desired level of quantitative accuracy. By following the detailed protocols and understanding the principles behind each technique, researchers, scientists, and drug development professionals can ensure the quality and safety of their pyrazole-based compounds.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Introduction
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Accurate and reliable quantitative analysis is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note presents a detailed protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed to be robust, specific, and suitable for routine analysis in a laboratory setting.
Chemical Structure
Caption: Molecular structure of the analyte.
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
Materials and Reagents
-
Analyte: this compound (CAS: 98198-65-3), analytical standard grade.
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Methanol (MeOH): HPLC grade (for sample preparation).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes, then hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Run Time | 15 minutes |
Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize hypothetical but representative quantitative data that would be obtained from this HPLC method.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 6500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 3: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1510.7 |
| Correlation (r²) | ≥ 0.999 |
| Retention Time (min) | - |
Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC analysis.
Caption: Step-by-step workflow of the analysis.
Caption: Interplay of components in the HPLC system.
Application Notes and Protocols: Reaction Conditions for the Chlorination of Pyrazole Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chlorination of pyrazole rings is a fundamental transformation in synthetic organic chemistry, providing key intermediates for the development of pharmaceuticals, agrochemicals, and materials. The regioselective introduction of a chlorine atom onto the pyrazole core can significantly modulate the biological activity and physicochemical properties of the resulting compounds. This document provides a detailed overview of various methods for pyrazole chlorination, complete with experimental protocols and comparative data to guide researchers in selecting the optimal conditions for their specific substrates.
Chlorination Methodologies and Reagents
Several effective reagents and methods have been developed for the chlorination of pyrazoles, with the 4-position being the most common site of substitution via electrophilic aromatic substitution. Key methodologies include the use of N-halosuccinimides, sulfur-based reagents, hypochlorites, and mechanochemical approaches.
Common Chlorinating Agents:
-
N-Chlorosuccinimide (NCS): A versatile and widely used reagent for the chlorination of a variety of aromatic and heteroaromatic compounds, including pyrazoles. It can be used under mild conditions and its reactivity can be tuned with catalysts.[1][2][3][4]
-
Trichloroisocyanuric Acid (TCCA): A solid, easy-to-handle reagent that serves as both an oxidant and a chlorinating agent. It has been employed in solvent-free mechanochemical methods and for direct cyclization/chlorination reactions.[5][6][7][8][9]
-
Sulfuryl Chloride (SOCl₂): A powerful chlorinating agent, often used for direct chlorination of pyrazoles.[10][11]
-
Hypochloric Acid and its Salts (e.g., NaOCl): These reagents offer a cost-effective and readily available option for the preparation of 4-chloropyrazoles.[12][13]
-
Electrochemical Chlorination: An alternative method that utilizes an electric current to generate the chlorinating species in situ from chloride salts.[14][15]
Data Presentation: Comparative Analysis of Chlorination Conditions
The following tables summarize quantitative data from various studies on the chlorination of pyrazole rings, allowing for a direct comparison of different methods and their efficiencies.
Table 1: Chlorination of Pyrazole and its Derivatives with Trichloroisocyanuric Acid (TCCA)
| Entry | Pyrazole Substrate | TCCA (equiv.) | Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Pyrazole | 0.4 | Ball milling, 30 Hz | None (SiO₂) | 1 | 95 | [5] |
| 2 | 3,5-Dimethylpyrazole | 0.4 | Ball milling, 30 Hz | None (SiO₂) | 1 | 98 | [5] |
| 3 | 1-Phenyl-3,5-dimethylpyrazole | 0.4 | Ball milling, 30 Hz | None (SiO₂) | 1 | 72 | [5] |
| 4 | Celecoxib | 0.4 | Ball milling, 30 Hz | None (SiO₂) | 1 | 73 | [5] |
| 5 | Hydrazine Substrate | 1.0 | 40 °C | TFE | 4 | up to 92 | [6] |
Table 2: Chlorination of Pyrazoles using Thionyl Chloride (SOCl₂)
| Entry | Pyrazole Substrate | SOCl₂ (equiv.) | Catalyst (equiv.) | Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Compound (I-2) | 3.0 | DMF (0.25) | Reflux | Chloroform | 12 | 75 | [10] |
| 2 | Compound (I-5) | 2.0 | DMF (0.25) | Reflux | Dichloromethane | 8 | 55 | [10] |
| 3 | Compound 2 | Excess | - | Reflux | Thionyl Chloride | 5 | - | [11] |
Table 3: Electrochemical Chlorination of Pyrazoles
| Entry | Pyrazole Substrate | Electrolyte | Current Density (A/cm²) | Temperature (°C) | Yield (%) | Reference |
| 1 | Pyrazole | Aqueous NaCl | 0.1 | 15 | 68 | [14] |
| 2 | 3,5-Dimethylpyrazole | Aqueous NaCl | 0.1 | 15 | 92 | [14] |
| 3 | 1,5-Dimethylpyrazole | Aqueous NaCl | 0.1 | 15 | 53 | [14] |
| 4 | 3-Nitropyrazole | Aqueous NaCl | 0.1 | 15 | 79 | [14] |
Table 4: Miscellaneous Chlorination Methods for Pyrazoles
| Entry | Pyrazole Substrate | Reagent (equiv.) | Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Pyrazole | NaOCl (1.0) | < 30 °C | Water | - | - | [12] |
| 2 | Pyrazole Carboxylic Acids | NaOCl | - | Acetic Acid | - | Excellent | [13] |
| 3 | 3-Aryl-1H-pyrazol-5-amines | NCS (1.2) | Room Temp | DMSO | 6 | 55-72 | [16] |
Experimental Protocols
This section provides detailed methodologies for key chlorination reactions of pyrazole rings.
Protocol 1: Mechanochemical Chlorination of Pyrazoles with TCCA
This protocol is based on the solvent-free method described by Chen et al.[5]
Materials:
-
Pyrazole substrate (e.g., 3,5-dimethylpyrazole)
-
Trichloroisocyanuric acid (TCCA)
-
Silicon dioxide (SiO₂)
-
Zirconia milling vessel (10 mL)
-
Zirconia milling balls (5 mm)
-
Automated ball mill
Procedure:
-
To a 10 mL zirconia milling vessel, add the pyrazole substrate (2.08 mmol), TCCA (0.83 mmol, 0.4 equivalents), and SiO₂ (200 mg).
-
Add two 5 mm zirconia milling balls to the vessel.
-
Securely close the vessel and place it in the automated ball mill.
-
Mill the mixture at an oscillation frequency of 30 Hz for 1 hour.
-
After completion, carefully open the vessel and extract the product mixture.
-
The product is typically of high purity and may not require column chromatography. Recrystallization can be performed if further purification is needed.
Protocol 2: Chlorination of Pyrazoles with Thionyl Chloride and DMF Catalyst
This protocol is adapted from the patent CN103923012A.[10]
Materials:
-
Pyrazole derivative (e.g., Compound I-2)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous chloroform
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
In a 100 mL single-necked flask, dissolve the pyrazole derivative (10 mmol) in 30 mL of anhydrous chloroform.
-
Add thionyl chloride (30 mmol, 3.0 equivalents) to the solution.
-
Add N,N-dimethylformamide (2.5 mmol, 0.25 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain a viscous residue.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to afford the 4-chloropyrazole derivative.
Protocol 3: Chlorination of Pyrazoles with Sodium Hypochlorite
This protocol is based on the patent US5047551A.[12]
Materials:
-
Pyrazole
-
Aqueous sodium hypochlorite (NaOCl) solution (e.g., 8.7% w/w)
-
Water
Procedure:
-
Suspend pyrazole (0.5 mol) in 100 mL of water in a suitable reaction vessel equipped with a stirrer.
-
Add the aqueous NaOCl solution (0.5 mol, 1.0 equivalent) dropwise to the suspension while stirring continuously.
-
Maintain the reaction temperature below 30 °C during the addition, using external cooling if necessary.
-
Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) analysis.
-
Upon completion of the reaction, the 4-chloropyrazole can be isolated by extraction or other suitable purification methods.
Mandatory Visualizations
The following diagrams illustrate the general workflow and a proposed mechanism for the chlorination of pyrazole rings.
Caption: A generalized workflow for the chemical synthesis of 4-chloropyrazoles.
Caption: Electrophilic substitution mechanism for pyrazole chlorination.
References
- 1. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 2. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. beilstein-archives.org [beilstein-archives.org]
Application Notes and Protocols for the Synthesis of Amides from 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amides derived from pyrazole carboxylic acids are a significant class of compounds in medicinal chemistry and drug development. The pyrazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The amide functional group plays a crucial role in establishing molecular interactions with biological targets. This document provides detailed protocols for the synthesis of amides from 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a versatile building block for the creation of diverse compound libraries for screening and lead optimization.
The strategic introduction of a chlorine atom at the 4-position and methyl groups at the 1 and 3-positions of the pyrazole ring provides a unique electronic and steric profile, influencing the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of a diverse library of amides from this starting material allows for a systematic exploration of the structure-activity relationship (SAR), which is fundamental in the drug discovery process.
Synthetic Strategies
The synthesis of amides from this compound can be primarily achieved through two robust and widely applicable methods:
-
Method A: Activation to Acid Chloride: This is a classic and highly effective method that involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with a primary or secondary amine to form the desired amide.[1]
-
Method B: Direct Amide Coupling using Coupling Reagents: This method facilitates the direct formation of the amide bond between the carboxylic acid and an amine in the presence of a coupling reagent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[2] Another class of highly efficient coupling reagents includes uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3]
The choice of method often depends on the nature of the amine, the desired scale of the reaction, and the presence of other functional groups in the reactants.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl/Alkyl-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide via Acid Chloride (Method A)
This protocol describes a two-step procedure involving the formation of the acid chloride followed by its reaction with an amine.
Step 1: Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the evolution of gas ceases and the mixture becomes a clear solution.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride, which is used in the next step without further purification.
Step 2: Amide Formation
Materials:
-
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride (from Step 1)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the crude 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred solution of the acid chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Protocol 2: Synthesis of N-Aryl/Alkyl-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide using a Coupling Reagent (Method B)
This protocol describes a one-pot procedure for the direct coupling of the carboxylic acid with an amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).
-
Add HATU (1.2 eq) to the mixture.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-substituted-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyrazole amides based on analogous reactions found in the literature. These values can serve as a benchmark for the synthesis of amides from this compound.
Table 1: Reaction Conditions and Yields for Method A (Acid Chloride)
| Amine Substrate | Reaction Time (h) | Solvent | Yield (%) | Reference |
| Aniline | 3 | DCM | 85-95 | Adapted from[4] |
| 4-Fluoroaniline | 4 | DCM | 80-90 | Adapted from[4] |
| Benzylamine | 2 | DCM | 90-98 | Adapted from[4] |
| Morpholine | 2 | DCM | 88-96 | Adapted from[4] |
Table 2: Reaction Conditions and Yields for Method B (HATU Coupling)
| Amine Substrate | Reaction Time (h) | Solvent | Yield (%) | Reference |
| Aniline | 6 | DMF | 80-92 | Adapted from[3] |
| 4-Methoxyaniline | 8 | DMF | 75-88 | Adapted from[3] |
| Benzylamine | 5 | DMF | 85-95 | Adapted from[3] |
| Piperidine | 4 | DMF | 82-93 | Adapted from[3] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of amides.
Caption: General reaction pathways for amide synthesis.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
Application Notes and Protocols: 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid and its derivatives in agrochemical research. This document includes a summary of its potential as an insecticide, herbicide, and fungicide, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a key intermediate and a structural motif found in a variety of biologically active molecules explored in the agrochemical sector. The pyrazole ring is a versatile scaffold that has been successfully incorporated into numerous commercial pesticides.[1] Derivatives of this carboxylic acid have shown promise as insecticides, herbicides, and fungicides, making it a molecule of significant interest for the development of new crop protection agents.
Agrochemical Applications and Efficacy
Derivatives of this compound have been synthesized and evaluated for a range of agrochemical activities. The following sections summarize the quantitative data from various studies.
Insecticidal Activity
Pyrazole carboxamides are widely used in crop protection.[2] Derivatives of 1H-pyrazole-5-carboxylic acid have demonstrated notable insecticidal properties, particularly against sucking insects like aphids.
Table 1: Insecticidal Activity of 1H-Pyrazole-5-carboxylic Acid Derivatives against Aphis fabae [3][4]
| Compound ID | Concentration (mg/L) | Mortality (%) |
| 7a | 500 | 28.6 |
| 7b | 500 | 96.7 |
| 7c | 500 | 60.7 |
| 7f | 500 | 100 |
| 7g | 500 | 83.6 |
| 7h | 500 | 100 |
| 7h | 12.5 | 85.7 |
| 7i | 500 | 100 |
| 7j | 500 | 86.6 |
| Imidacloprid (Control) | 12.5 | ~85 |
Note: Compounds 7a-j are derivatives of 1H-pyrazole-5-carboxylic acid containing oxazole and thiazole rings.[3][4]
Herbicidal Activity
Pyrazole-based compounds are known to act as herbicides, often by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6] This inhibition disrupts pigment biosynthesis, leading to bleaching of the plant tissue.
Table 2: Herbicidal Activity of Substituted Pyrazole Derivatives
| Compound ID | Weed Species | Application Rate (g ai/ha) | Inhibition (%) | Reference |
| Compound 5 | Amaranthus retroflexus | 30 | 100 | [7] |
| Compound 5 | Chenopodium album | 30 | 100 | [7] |
| Compound 5 | Solanum nigrum | 30 | 100 | [7] |
| Compound 14 | Abutilon theophrasti | 9.38 | >95.0 | [7] |
| Compound 26 | Digitaria sanguinalis | 150 | >80 | [7] |
| Compound 26 | Setaria viridis | 150 | >80 | [7] |
Fungicidal Activity
Certain pyrazole carboxamides act as succinate dehydrogenase inhibitors (SDHIs), a well-established mode of action for fungicides.[8] These compounds interfere with the mitochondrial respiratory chain in fungi.
Table 3: Fungicidal Activity of Pyrazole Carboxamide Derivatives [9]
| Compound ID | Fungal Species | EC50 (µg/mL) |
| 7ai | Rhizoctonia solani | 0.37 |
| 7af | Alternaria porri | >100 |
| 7bc | Marssonina coronaria | 14.2 |
| 7bg | Cercospora petroselini | 25.8 |
| 7bh | Rhizoctonia solani | 11.5 |
| 7bi | Alternaria porri | 19.3 |
| Carbendazol (Control) | Rhizoctonia solani | <0.1 |
Note: Compounds 7af, 7bc, 7bg, 7bh, 7bi, and 7ai are novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives.[9]
Experimental Protocols
Synthesis of this compound (2b)[4]
A detailed, step-by-step protocol for the synthesis of the title compound.
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (2a)
-
Thionyl chloride (SOCl₂)
-
N-Chlorosuccinimide (NCS)
-
Appropriate solvents (e.g., anhydrous DMF)
Procedure:
-
Acid Chloride Formation: To a solution of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (2a) in a suitable solvent, add thionyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Chlorination: Dissolve the crude acid chloride in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Add N-Chlorosuccinimide (NCS) to the solution and stir at room temperature for 24 hours.
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound (2b).
-
Characterization: Confirm the structure of the final product using ¹H NMR, mass spectrometry, and elemental analysis.
Insecticidal Bioassay Protocol (Leaf-Dipping Method)[4]
Target Pest: Aphis fabae (Bean aphid)
Materials:
-
Broad bean seedlings
-
Test compounds
-
Acetone
-
Triton X-100
-
Distilled water
Procedure:
-
Preparation of Test Solutions: Dissolve the test compounds in acetone to a desired stock concentration. Add a small amount of Triton X-100 as a surfactant and dilute with distilled water to the final test concentrations.
-
Treatment: Select healthy broad bean seedlings infested with a known population of Aphis fabae.
-
Dip the infested leaves into the test solutions for 3-5 seconds, ensuring complete coverage.
-
Allow the leaves to air dry.
-
Incubation: Place the treated seedlings in a controlled environment chamber (e.g., 25±1°C, 60-70% relative humidity, 12h light/12h dark cycle).
-
Mortality Assessment: After 48-72 hours, count the number of dead and live aphids on the treated leaves.
-
Data Analysis: Calculate the mortality rate for each treatment. Use a control group (treated with a solution containing only acetone, Triton X-100, and water) for comparison.
Herbicidal Bioassay Protocol (Post-emergence)[7]
Target Weeds: Various broadleaf and grass weeds (e.g., Amaranthus retroflexus, Digitaria sanguinalis)
Materials:
-
Pots with soil
-
Weed seeds
-
Test compounds
-
Acetone
-
Tween-20
-
Water
Procedure:
-
Plant Cultivation: Sow weed seeds in pots containing a suitable soil mix. Grow the plants in a greenhouse under controlled conditions until they reach the 2-3 leaf stage.
-
Preparation of Spray Solutions: Dissolve the test compounds in acetone and dilute with water containing a surfactant like Tween-20 to achieve the desired application rates.
-
Application: Spray the test solutions evenly onto the foliage of the weed seedlings using a laboratory sprayer.
-
Incubation: Return the treated plants to the greenhouse and observe for a period of 14-21 days.
-
Efficacy Assessment: Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0% (no effect) to 100% (complete kill) compared to untreated control plants.
Fungicidal Bioassay Protocol (Mycelial Growth Inhibition)[9]
Target Fungi: Various plant pathogenic fungi (e.g., Rhizoctonia solani)
Materials:
-
Potato Dextrose Agar (PDA)
-
Petri dishes
-
Fungal cultures
-
Test compounds
-
Acetone
Procedure:
-
Preparation of Medicated Media: Dissolve the test compounds in acetone to prepare stock solutions. Add appropriate aliquots of the stock solutions to molten PDA to obtain the final test concentrations. Pour the medicated PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 25-28°C) for several days, until the mycelial growth in the control plates (PDA with acetone only) has reached a significant portion of the plate.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each treatment relative to the control. Determine the EC50 value (the concentration that inhibits 50% of mycelial growth).
Visualizations
Agrochemical Discovery Workflow
Caption: Workflow for the discovery and development of pyrazole-based agrochemicals.
Mechanism of Action: HPPD Inhibition
Caption: Inhibition of the HPPD pathway by pyrazole herbicides.
References
- 1. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common and effective protocols for the esterification of pyrazole carboxylic acids, a crucial transformation in the synthesis of many pharmacologically active compounds. The following sections detail various methodologies, present quantitative data for reaction optimization, and provide step-by-step experimental protocols.
Introduction
Pyrazole carboxylic acids are valuable building blocks in medicinal chemistry and drug development due to the diverse biological activities exhibited by their derivatives. Esterification of the carboxylic acid moiety is a key functional group transformation that allows for the modulation of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This can significantly impact pharmacokinetic and pharmacodynamic profiles. This document outlines four common and effective methods for the esterification of pyrazole carboxylic acids:
-
Fischer-Type Esterification (Acid-Catalyzed)
-
Esterification via Acid Chlorides
-
Steglich Esterification
-
Microwave-Assisted Esterification
Each method offers distinct advantages regarding reaction conditions, substrate scope, and scalability, making them suitable for different stages of research and development.
Data Presentation: Comparison of Esterification Methods
The following table summarizes quantitative data for various esterification methods applied to pyrazole carboxylic acids, allowing for easy comparison of their efficiency.
| Pyrazole Carboxylic Acid Substrate | Alcohol/Reagent | Method | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | Isopropyl alcohol | Fischer-Type | H₂SO₄ (catalytic) | Isopropyl alcohol | Reflux | 4 | 35 | [cite: ] |
| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | Iso-pentyl alcohol | Fischer-Type | H₂SO₄ (catalytic) | Iso-pentyl alcohol | Reflux | 4 | 42 | [cite: ] |
| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | Thionyl Chloride, then Methyl alcohol | Via Acid Chloride | Pyridine (catalytic) | Xylene/Methanol | Reflux | 4 | 66 | [cite: ] |
| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | Thionyl Chloride, then Ethyl alcohol | Via Acid Chloride | Pyridine (catalytic) | Xylene/Ethanol | Reflux | 4 | 60 | [cite: ] |
| 1H-Pyrazole-4-carboxylic acid | Ethanol | Via Acid Chloride | Thionyl Chloride | Ethanol | RT | 3 | 80 | [1] |
| General Carboxylic Acid | tert-Butyl alcohol | Steglich Esterification | DCC, DMAP (catalytic) | Dichloromethane | 20 | 3 | 92 | [cite: ] |
| Ethyl acetoacetate + Phenylhydrazine | - (forms pyrazolone ester) | Microwave (Solvent-Free) | None | None | MW (20%) | 4 min | 82 | [2] |
Experimental Protocols
Detailed methodologies for the key esterification procedures are provided below.
Protocol 1: Fischer-Type Esterification (Acid-Catalyzed)
This method is a classic and cost-effective approach suitable for simple alcohols and thermally stable pyrazole carboxylic acids.
Materials:
-
Pyrazole carboxylic acid
-
Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)
-
Concentrated sulfuric acid (H₂SO₄) or other strong acid catalyst
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add the pyrazole carboxylic acid (1.0 eq).
-
Add a large excess of the anhydrous alcohol, which also serves as the solvent (e.g., 10-20 equivalents or as the bulk solvent).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
If a precipitate forms, it may be the product; otherwise, proceed with extraction.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel or recrystallization, if necessary.
Protocol 2: Esterification via Acid Chloride Formation
This two-step procedure is highly effective and generally provides good yields. It is particularly useful when the corresponding alcohol is valuable or when Fischer-type esterification is sluggish.
Step 2a: Formation of the Pyrazole Acyl Chloride
Materials:
-
Pyrazole carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the pyrazole carboxylic acid (1.0 eq) in an anhydrous solvent like toluene.
-
Add thionyl chloride (typically 2-3 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the starting material is consumed (monitored by TLC or disappearance of the solid).
-
Isolation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude pyrazole acyl chloride is often used in the next step without further purification.
Step 2b: Esterification of the Acyl Chloride
Materials:
-
Crude pyrazole acyl chloride
-
Alcohol (1.0-1.5 eq)
-
Base (e.g., pyridine, triethylamine, 1.1-2.0 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF, xylene)
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Dissolve the crude pyrazole acyl chloride in an anhydrous aprotic solvent.
-
Add the alcohol (1.0-1.5 eq) to the solution.
-
Add the base (e.g., pyridine) and stir the reaction mixture at room temperature or heat to reflux.
-
Reaction: Monitor the reaction by TLC until the acyl chloride is consumed.
-
Workup: Cool the reaction to room temperature. If necessary, filter off any salt precipitate.
-
Wash the organic solution with water, 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography or recrystallization.
Protocol 3: Steglich Esterification
This method is exceptionally mild and is the preferred choice for acid-sensitive substrates or for the synthesis of esters from sterically hindered alcohols.[3][4][5]
Materials:
-
Pyrazole carboxylic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (e.g., EDC)
-
4-(Dimethylamino)pyridine (DMAP, catalytic amount)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Dissolve the pyrazole carboxylic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter off the precipitated DCU.
-
Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to remove any remaining DCU and other impurities.
Protocol 4: Microwave-Assisted Esterification
Microwave irradiation can dramatically reduce reaction times and often improves yields, making it an attractive method for high-throughput synthesis. This protocol describes a solvent-free approach.[2][6]
Materials:
-
Pyrazole carboxylic acid or a suitable precursor mixture (e.g., β-ketoester and hydrazine)
-
Alcohol (if not a one-pot synthesis of the pyrazole ester)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure (for one-pot pyrazolone ester synthesis):
-
Reaction Setup: In a microwave reactor vial, combine the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) and the hydrazine derivative (e.g., phenylhydrazine, 1.0 eq).[2]
-
Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set power (e.g., 100-400 W) for a short period (e.g., 2-10 minutes).[2][6] The temperature will rise rapidly.
-
Monitor the reaction by TLC after cooling.
-
Workup: After cooling, dissolve the crude product in a suitable solvent like ethyl acetate.
-
If a precipitate forms, collect it by filtration. Otherwise, wash the solution with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the product by recrystallization or column chromatography.
Visualizations
Reaction Workflow: General Esterification of Pyrazole Carboxylic Acid
Caption: General workflow for the esterification of pyrazole carboxylic acids.
Signaling Pathway: Steglich Esterification Mechanism
References
- 1. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. scielo.br [scielo.br]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Overall Synthesis Workflow
The recommended synthetic route involves a three-step process starting from the readily available ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This workflow is designed to maximize yield and safety.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Precursor)
Q1: My yield for the precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, is low. What are the common causes and how can I improve it?
A1: Low yields in this step often stem from incomplete reaction or side product formation. Here’s a troubleshooting guide:
Caption: Troubleshooting workflow for low yield in precursor synthesis.
-
Purity of Reactants: Ensure all starting materials, especially methylhydrazine, are of high purity as impurities can lead to undesirable side reactions.
-
Temperature Control: The initial reaction steps are exothermic. Maintaining a low temperature (below 15°C) during the addition of acetone and methylhydrazine is crucial to prevent side reactions and improve the conversion rate.[1]
-
pH Adjustment: After the initial condensation, adjusting the pH to 2-3 with acetic acid is important for the stability of the intermediate.[1]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is recommended.
Q2: What are the key parameters for the synthesis of the precursor ester?
A2: A successful synthesis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate with high yield (around 88%) and purity (98%) can be achieved by carefully controlling the reaction conditions as outlined in the table below.[1]
| Parameter | Stage 1 (Intermediate Formation) | Stage 2 (Cyclization) |
| Reactants | Ethanol, Sodium ethoxide, Diethyl oxalate, Acetone | Intermediate from Stage 1, DMF, 40% Methylhydrazine |
| Temperature | Cooled to 5-15°C for acetone addition | Cooled to 5-15°C for methylhydrazine addition, then heated to 40-50°C |
| Reaction Time | 24 hours | 6 hours |
| Key Control Point | Maintain internal temperature below 15°C during acetone addition; Adjust pH to 2-3 with acetic acid during workup.[1] | Maintain internal temperature below 15°C during methylhydrazine addition.[1] |
| Typical Yield | - | 88.1%[1] |
| Purity (GC) | - | 98%[1] |
Step 2: Chlorination of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Q3: I want to avoid using hazardous chlorinating agents like sulfuryl chloride. What are safer and high-yield alternatives?
A3: Two excellent, high-yield alternatives to traditional hazardous chlorinating agents are:
-
Hydrochloric Acid and Hydrogen Peroxide: This method is significantly safer and has been shown to produce the chlorinated ester in high purity (up to 96.9%) and yield (up to 95.2%) for a similar 3-ethyl analog.
-
Electrochemical Chlorination: This method offers mild reaction conditions and high yields (ranging from 61.6% to 87.9% for a similar ester) and is environmentally friendly as it avoids harsh reagents.[2]
Q4: My chlorination reaction is giving a low yield. What should I check?
A4: For the HCl/H₂O₂ method, ensure the following:
-
Reagent Stoichiometry: The molar ratio of the pyrazole ester, hydrochloric acid, and hydrogen peroxide is critical. An excess of the chlorinating agents may be required.
-
Temperature: The reaction is typically carried out at a controlled temperature. Ensure the temperature is maintained within the optimal range as specified in the protocol.
-
Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion.
For electrochemical chlorination, consider these factors:
-
Current Density and Charge Passed: These are crucial parameters that need to be optimized for the specific reaction setup.
-
Electrolyte Concentration: The concentration of the chloride source (e.g., HCl) in the electrolyte solution directly impacts the reaction rate and efficiency.[2]
-
Solvent System: The choice of solvent can influence the solubility of the reactants and the overall reaction performance. Acetonitrile is a commonly used solvent in this process.[2]
Q5: Are there any common side products during the chlorination step?
A5: Yes, potential side reactions include:
-
Over-chlorination: Although the 4-position of the pyrazole ring is electronically favored for electrophilic substitution, harsh conditions or a large excess of the chlorinating agent could potentially lead to di-chlorinated products.
-
Side-chain Chlorination: There is a possibility of chlorination on the methyl groups, especially under radical conditions or at high temperatures.
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, the final product will be contaminated with the starting material.
Comparison of Chlorination Methods for Ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate (as an analogue)
| Method | Chlorinating Agent | Solvent | Temperature | Yield Range | Purity | Reference |
| HCl/H₂O₂ | Concentrated HCl, 30% H₂O₂ | Dichloroethane | 40-50°C | Up to 95.2% | Up to 96.9% | CN106187894A |
| Electrochemical | Aqueous HCl | Acetonitrile | 15°C | 61.6% - 87.9% | High | [2] |
Step 3: Hydrolysis to this compound
Q6: What are the recommended methods for hydrolyzing the chlorinated ester to the final carboxylic acid?
A6: Both alkaline and acidic hydrolysis are effective methods.
-
Alkaline Hydrolysis: This is a standard and often high-yielding method for ester hydrolysis. Using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous or mixed aqueous/organic solvent system is common. A green chemistry approach using LiOH in water has been reported to give high yields for a similar chlorinated heterocyclic ester.[3]
-
Acidic Hydrolysis: This can be achieved using a strong acid like methanesulfonic acid in the presence of water at elevated temperatures.
Q7: I am having trouble with the hydrolysis step. What are some troubleshooting tips?
A7:
-
Incomplete Hydrolysis: If you observe unreacted ester by TLC, you may need to increase the reaction time, temperature, or the amount of base/acid. For alkaline hydrolysis, ensure a sufficient excess of the base is used to drive the reaction to completion.
-
Work-up and Purification: After hydrolysis, the carboxylic acid needs to be isolated.
-
For alkaline hydrolysis , the reaction mixture is typically acidified to precipitate the carboxylic acid, which is then collected by filtration. Ensure the pH is sufficiently acidic to fully protonate the carboxylate.
-
For acidic hydrolysis , the product may precipitate upon cooling or after dilution with water.
-
-
Purification: The crude carboxylic acid can be purified by recrystallization.
Q8: What is a good solvent for the recrystallization of the final product?
A8: For carboxylic acids, a common and effective recrystallization solvent system is an alcohol/water mixture, such as ethanol/water.[4] The crude product is dissolved in a minimum amount of hot ethanol, and hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to form pure crystals. Other solvent systems like benzene/petroleum ether have also been suggested for similar aromatic carboxylic acids.[4]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate[1]
-
Stage 1: In a reaction kettle, sequentially add ethanol, sodium ethoxide, and diethyl oxalate. Cool the reaction mixture to 5-15°C.
-
Slowly add acetone dropwise, maintaining the internal temperature below 15°C.
-
After the addition is complete, allow the reaction to proceed for 24 hours.
-
Slowly add the reaction solution to ice water and adjust the pH to 2-3 with acetic acid.
-
Stage 2: In a separate reaction vessel, add DMF and the intermediate from Stage 1. Cool the mixture to 5-15°C.
-
Slowly add a 40% methylhydrazine solution dropwise, keeping the internal temperature below 15°C.
-
After the addition, heat the mixture to 40-50°C and maintain for 6 hours.
-
Concentrate the reaction solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Yield: ~88%, Purity: ~98%).
Protocol 2: Chlorination using HCl/H₂O₂ (Adapted from CN106187894A for a 3-ethyl analog)
-
Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in dichloroethane in a reaction flask.
-
Add concentrated hydrochloric acid and stir the mixture.
-
Slowly add 30% hydrogen peroxide solution dropwise while maintaining the temperature at 40-50°C.
-
Stir the reaction mixture at this temperature for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and perform a work-up by separating the organic layer, washing with sodium sulfite solution, sodium carbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate.
-
Purify by vacuum distillation if necessary.
Protocol 3: Alkaline Hydrolysis (General Procedure)
-
Dissolve the crude ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate in a suitable solvent (e.g., a mixture of THF or ethanol and water).
-
Add an aqueous solution of a base (e.g., 1.5-2.0 equivalents of LiOH or NaOH).
-
Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove any organic solvent under reduced pressure.
-
Dilute the aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.
References
Technical Support Center: Synthesis of Pyrazole Carboxylic Acid Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pyrazole carboxylic acid precursors.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of pyrazole carboxylic acid precursors, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my pyrazole synthesis consistently low?
Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can arise from several factors related to starting materials and reaction conditions.[1] The primary cause is often linked to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1]
Potential Causes and Troubleshooting Steps:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduces the overall yield and complicates the purification process.[1][2] Hydrazine derivatives can also degrade over time.
-
Suboptimal Reaction Stoichiometry: Incorrect ratios of reactants can result in incomplete conversion.
-
Solution: Carefully control the stoichiometry. A slight excess of the hydrazine (around 1.0-1.2 equivalents) can sometimes help drive the reaction to completion.[1]
-
-
Inefficient Reaction Conditions: Key parameters like temperature, solvent, pH, and reaction time significantly impact the yield.[1]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] The choice of solvent can be critical; for instance, aryl hydrazines may react better in aprotic dipolar solvents compared to polar protic solvents like ethanol.[2]
-
-
Formation of Stable Intermediates: In some cases, stable intermediates, such as hydroxylpyrazolidines, may form and not readily dehydrate to the final pyrazole product.[3]
-
Solution: Try adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, to promote the final cyclization step.[3]
-
-
Side Reactions: The formation of byproducts consumes starting materials and lowers the yield of the desired pyrazole.[3]
-
Solution: Refer to the specific troubleshooting section on side reactions (Question 2) to identify and mitigate these issues.[3]
-
Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1] This regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
pH Control: Adjusting the reaction's pH can influence the initial site of hydrazine attack.[3] For example, with arylhydrazines and 1,3-dicarbonyls, acidic conditions might favor one regioisomer, while neutral conditions could favor the other.[3]
-
Solvent Choice: The solvent can have a significant impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve regioselectivity in some cases.[3]
-
Modification of Reactants: Altering the substituents on the dicarbonyl compound or the hydrazine can direct the reaction towards the desired isomer.[4]
-
Purification: If achieving complete regioselectivity is not possible, the isomers may need to be separated by column chromatography.[4]
Question 3: I'm observing significant discoloration (yellow/red) in my Knorr pyrazole synthesis. Is this normal and can it be prevented?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1][5] This is often due to the formation of colored impurities originating from the hydrazine starting material.[1] The reaction mixture can become acidic, which may promote the formation of these colored byproducts.[1]
Tips for a Cleaner Reaction:
-
Addition of a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification of Hydrazine: Purifying the hydrazine starting material before use can help to remove some of these impurities.[1]
-
Purification of the Product: Recrystallization is an effective method for purifying the final product and removing colored impurities.[1] Loading the crude product onto a silica plug and washing with a non-polar solvent (like toluene) can also help to strip away colored impurities before eluting the desired product with a more polar solvent.[5]
Question 4: I am having difficulty with the hydrolysis of my pyrazole carboxylic acid ester to the corresponding carboxylic acid. What are the common challenges?
The hydrolysis of pyrazole carboxylic acid esters can sometimes be challenging.
Common Issues and Solutions:
-
Incomplete Hydrolysis: The ester may be resistant to hydrolysis under standard conditions.
-
Solution: More forcing conditions may be required, such as using a stronger base (e.g., higher concentration of NaOH or KOH) or increasing the reaction temperature and time. Microwave-assisted hydrolysis can also be an effective method to accelerate the reaction.
-
-
Side Reactions: The pyrazole ring itself can be susceptible to degradation under harsh basic or acidic conditions, especially if it has sensitive substituents.
-
Solution: If you observe degradation of your product, it is advisable to use milder hydrolysis conditions. This could involve using a weaker base (e.g., LiOH) or performing the reaction at a lower temperature for a longer period.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing pyrazole precursors?
The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[3] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used and versatile method.[3][6] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[3]
Q2: How can I purify my pyrazole carboxylic acid product?
Purification of pyrazole carboxylic acids can be achieved through several methods:
-
Recrystallization: This is a common and effective method, often using solvents like ethanol, aqueous ethanol, toluene, or acetic acid.[7]
-
Acid-Base Extraction: For water-insoluble acids, dissolving the crude product in an aqueous base (like sodium hydroxide solution), washing with an organic solvent to remove neutral impurities, and then re-precipitating the acid by adding a mineral acid can be an effective purification step.[7]
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities, especially in cases of regioisomer formation.[1][3]
-
Conversion to a Salt: Aromatic carboxylic acids can be purified by converting them to their sodium salts, recrystallizing the salt from hot water, and then regenerating the free acid.[7]
Q3: Is it necessary to protect the pyrazole NH during subsequent reactions?
The necessity of a protecting group for the pyrazole NH depends on the specific reaction conditions and the substituents on the pyrazole ring.[4] The pyrazole nitrogen can act as a competing nucleophile.[4] If N-acylation or N-alkylation of the pyrazole is observed as a side reaction, a protecting group such as tert-butoxycarbonyl (Boc) or trityl (Trt) may be required.[4]
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Parameter | Condition A | Condition B | Effect on Yield | Reference |
| Solvent | Ethanol (Polar Protic) | Aprotic Dipolar Solvent | For aryl hydrazines, aprotic dipolar solvents can lead to better yields. | [2] |
| Catalyst | No Catalyst | Acid or Base | Depending on the specific reaction, a catalyst may be required to improve the rate and yield. | [4] |
| Temperature | Room Temperature | Reflux | Higher temperatures can increase the reaction rate but may also lead to more side products. Optimization is key. | [1][4] |
| Substituents | Electron-donating groups on acetophenone | Electron-withdrawing groups on acetophenone | In some flow chemistry syntheses, acetophenones with electron-withdrawing groups give higher pyrazole yields than those with strong electron-donating groups. | [8] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-dicarbonyl compound (1 equivalent)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 - 1.2 equivalents)[1]
-
Solvent (e.g., ethanol, acetic acid)
-
Optional: Mild base (e.g., sodium acetate) if using a hydrazine salt[1]
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base may be beneficial.[1]
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux) and stir for the required time.[1][6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1][3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. galchimia.com [galchimia.com]
Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges in controlling regioselectivity during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers that arise when an unsymmetrical starting material, such as a 1,3-dicarbonyl compound, reacts with a substituted hydrazine.[1] This can result in two or more different substitution patterns on the final pyrazole ring. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The regioselectivity of this reaction is influenced by several key factors:
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][2]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[3]
Q3: I have synthesized a mixture of regioisomers. What are the common methods for their separation?
A3: If you have already synthesized a mixture of pyrazole regioisomers, separation can often be achieved through chromatographic techniques. The first step is to perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. Once an optimal solvent system is identified on TLC, you can scale up the separation using column chromatography on silica gel.
Troubleshooting Guides
Issue 1: Low or No Regioselectivity Observed
-
Problem: The reaction produces a nearly 1:1 mixture of regioisomers, or the undesired regioisomer is the major product.
-
Troubleshooting Steps:
-
Solvent Modification: As supported by extensive data, changing the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[3]
-
Temperature Adjustment: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the product ratio.[1] Experiment with running the reaction at a lower or higher temperature.
-
pH Control: The pH of the reaction medium can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[4] Altering the acidity or basicity might favor the formation of one regioisomer over the other.
-
Reagent Choice: If possible, consider modifying the substituents on your 1,3-dicarbonyl or hydrazine starting materials to introduce greater steric or electronic differentiation between the reactive sites.
-
Issue 2: Low Yield of the Desired Pyrazole
-
Problem: The overall yield of the pyrazole synthesis is consistently low.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction is going to completion by monitoring its progress using TLC or LC-MS. If starting material remains, consider increasing the reaction time or temperature.[4]
-
Catalyst Optimization: The choice and amount of acid or base catalyst can be crucial. Experiment with different catalysts (e.g., protic acids, Lewis acids) and vary their concentrations.[4]
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions and lower yields. Ensure your starting materials are of high purity.
-
Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[5] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Knorr Synthesis of Pyrazoles
| 1,3-Dicarbonyl Compound (R¹) | Hydrazine (R²) | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 55:45 | [1] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | 95:5 | [1] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | >99:1 | [1] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | 60:40 | [1] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | TFE | 98:2 | [1] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | HFIP | >99:1 | [1] |
Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to R¹, while Regioisomer B has the N-substituent adjacent to the other carbonyl substituent.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Knorr Pyrazole Synthesis using Fluorinated Alcohols
-
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0 - 1.2 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen fluorinated alcohol.
-
Add the substituted hydrazine (1.0 - 1.2 eq) to the solution. The addition may be exothermic.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
-
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
Pyridine
-
18-crown-6 (0.1 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a solution of N-alkylated tosylhydrazone (1.0 eq) and terminal alkyne (1.2 eq) in pyridine, add 18-crown-6 (0.1 eq).
-
Add potassium tert-butoxide (2.0 eq) in portions at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[6][7]
-
Visualizations
Caption: Knorr pyrazole synthesis pathways leading to regioisomers.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chlorination of Pyrazole Derivatives
Welcome to the technical support center for the chlorination of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and side reactions encountered during the chlorination of pyrazole scaffolds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, supplemented with detailed experimental protocols, data tables, and process diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the chlorination of pyrazoles?
A1: The most frequently encountered side reaction is the formation of regioisomers, especially when dealing with unsymmetrically substituted pyrazoles. The position of chlorination (C3, C4, or C5) is highly dependent on the electronic and steric properties of the substituents already present on the pyrazole ring. Another common issue is over-chlorination, leading to the formation of di- or even tri-chlorinated products.
Q2: How can I control the regioselectivity of chlorination?
A2: Controlling regioselectivity is a key challenge. The outcome is influenced by the choice of chlorinating agent, solvent, and reaction temperature. For instance, the use of bulky chlorinating agents can favor substitution at less sterically hindered positions. The choice of solvent can also play a crucial role; for example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some pyrazole synthesis reactions, a principle that can be extended to their subsequent functionalization.[1]
Q3: My reaction is producing a significant amount of dichlorinated pyrazole. How can I minimize this over-chlorination?
A3: Over-chlorination can be minimized by carefully controlling the stoichiometry of the chlorinating agent. Using a slight deficiency or an exact 1:1 molar ratio of the chlorinating agent to the pyrazole substrate is a good starting point. Additionally, lowering the reaction temperature and shortening the reaction time can help to reduce the formation of dichlorinated byproducts. Monitoring the reaction progress closely using techniques like TLC or GC-MS is crucial to stop the reaction once the desired monochlorinated product is predominantly formed.
Q4: I am observing the formation of an unexpected "bipyrazole" byproduct. What is this and how can I avoid it?
A4: The formation of bipyrazole derivatives has been observed as a side reaction, particularly in electrochemical chlorination methods.[2] This is thought to occur through a cine-substitution reaction. To minimize the formation of these byproducts, adjusting the electrolyte concentration and using a heterophase electrolytic medium (e.g., aqueous NaCl solution–CHCl3) can be effective.[2] Specifically, increasing the NaCl concentration can lead to a decrease in the yield of bipyrazole by "salting-out" the 4-chloropyrazole from the aqueous solution and inhibiting its further electrochemical reaction.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Mixture of Monochloro-Isomers Observed
Symptoms:
-
NMR or GC-MS analysis of the crude product shows multiple peaks corresponding to different monochlorinated pyrazole isomers.
-
Difficulty in isolating the desired isomer by standard purification techniques.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Solutions:
-
Chlorinating Agent Selection: The steric bulk of the chlorinating agent can influence the site of chlorination. If you are using a small reagent like Cl₂, consider switching to a bulkier one such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA).[3][4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can alter the reactivity of both the pyrazole and the chlorinating agent. Experiment with a range of solvents from non-polar (e.g., CCl₄, CH₂Cl₂) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., acetic acid).[5]
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution by favoring the pathway with the lowest activation energy. Try running the reaction at 0 °C or even lower.
Issue 2: Over-chlorination Leading to Dichloro- and Polychloro-pyrazoles
Symptoms:
-
Mass spectrometry analysis shows significant peaks corresponding to the masses of di- and possibly trichlorinated products.
-
The yield of the desired monochlorinated product is low, even at full conversion of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to minimize over-chlorination.
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the pyrazole. Start with a 1:1 ratio and consider using a slight excess of the pyrazole substrate to ensure the complete consumption of the chlorinating agent.
-
Slow Addition: Instead of adding the chlorinating agent all at once, use a syringe pump for slow, controlled addition. This can help to maintain a low concentration of the chlorinating agent in the reaction mixture, thus reducing the likelihood of multiple chlorinations on the same molecule.
-
Reaction Monitoring: Actively monitor the reaction using TLC or by taking aliquots for GC-MS analysis. Quench the reaction as soon as the optimal ratio of monochlorinated to dichlorinated product is reached.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 4-Chloropyrazole and Bipyrazole Side Product in Electrochemical Chlorination.
| Pyrazole Concentration (M) | NaCl Concentration (M) | Current Density (A/cm²) | Temperature (°C) | 4-Chloropyrazole Yield (%) | 4,4'-Dichloro-1,3'(5')-bipyrazole Yield (%) | Reference |
| 0.5 | 4.0 | 0.1 | 15 | 44 | 15 | [2] |
| 0.5 | 4.0 | 0.1 | 15 | 54 | 28 | [2] |
| 0.5 | 4.0 | 0.1 | 15 | 68 | 8 | [2] |
| 0.5 | Saturated | 0.1 | 15 | 72 | 6 | [2] |
| 0.5 | 2.0 | 0.1 | 15 | 41 | 17 | [2] |
Table 2: Comparison of Chlorinating Systems for the Chlorination of 1-phenylpyrazole.
| Chlorinating Agent | Solvent | Yield of 4-chloro-1-phenylpyrazole (%) | Reference |
| Trichloroisocyanuric acid (TCCA) | Solvent-free (mechanochemical) | High (specific yield not stated) | [3][4] |
| 1-Chloro-1,2-benziodoxol-3-one | Not specified | Not specified (used for comparison) | [4] |
| Sulfuryl chloride (SO₂Cl₂) | Dichloromethane | Good yields | [6] |
| N-Chlorosuccinimide (NCS) | Acetic Acid | Moderate to good yields | [7] |
Experimental Protocols
Protocol 1: General Procedure for Mechanochemical Chlorination of Pyrazoles with TCCA
This protocol is adapted from a solvent-free method for the synthesis of 4-chloropyrazoles.[3][4]
Materials:
-
Pyrazole derivative (1.0 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.4 mmol)
-
Silica gel (as a grinding auxiliary)
-
Zirconia milling balls and vessel
-
Shaker mill
-
Dichloromethane (CH₂Cl₂)
-
2% Sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Charge the pyrazole, TCCA, silica gel, and a milling ball into a zirconia shaker cell.
-
Mount the reaction vessel on a shaker mill and oscillate at a designated frequency (e.g., 30 Hz) for the required reaction time.
-
Monitor the reaction progress by periodically pausing the shaking and analyzing an aliquot by TLC or GC-MS until the starting pyrazole is consumed.
-
After completion, extract the resulting mixture with CH₂Cl₂.
-
Filter the extract through a short pad of silica gel to remove insoluble solids.
-
Wash the filtrate with a 2% Na₂S₂O₃ solution to quench any remaining active chlorine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloropyrazole product.
Protocol 2: General Procedure for the Synthesis of 4-Chloropyrazoles via Direct Cyclization/Chlorination with TCCA
This protocol describes a one-pot synthesis of 4-chloropyrazoles from hydrazines.[8][9]
Materials:
-
Hydrazine substrate (0.5 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.5 mmol, 1.0 equiv.)
-
2,2,2-Trifluoroethanol (TFE) (2 mL)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (Mg₂SO₄)
Procedure:
-
Dissolve the hydrazine substrate in TFE in a round-bottom flask with stirring.
-
Add TCCA to the solution.
-
Heat the reaction mixture to 40 °C and allow it to react for 4 hours.
-
After the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of Na₂S₂O₃ (1–2 mL).
-
Dilute the mixture with EtOAc (5 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry with Mg₂SO₄, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-chloropyrazole.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of pyrazole chlorination and over-chlorination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most common first step in the purification of a crude pyrazole carboxylic acid?
A1: The most common initial purification step is typically recrystallization or acid-base extraction. The choice depends on the nature of the impurities. If the impurities are largely non-acidic, an acid-base extraction is highly effective. If the impurities have similar acidity, recrystallization is often the preferred first step.
Q2: My pyrazole carboxylic acid is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. Here are several strategies to address this issue:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation concentration, allowing crystallization to occur at a lower temperature.
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Using an insulated container can help.
-
Change the Solvent System: Experiment with a different solvent or a solvent/anti-solvent pair. A lower boiling point solvent might be beneficial.
-
Use a Seed Crystal: If available, add a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[1]
Q3: The yield of my recrystallized pyrazole carboxylic acid is very low. How can I improve it?
A3: Low yield can result from several factors. Consider the following to improve recovery:
-
Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor.
-
Thorough Cooling: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize precipitation.
-
Solvent Choice: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the solution does not cool and crystallize on the filter paper. Use a pre-heated funnel and flask.
Q4: I have a mixture of regioisomers of a pyrazole carboxylic acid. How can I separate them?
A4: Separating regioisomers can be challenging due to their similar physical properties.
-
Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system. It involves multiple recrystallization steps to enrich one isomer progressively.[1]
-
Column Chromatography: This is often the most effective method. A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to find an eluent that provides adequate separation.[2] For pyrazole regioisomers, silica gel column chromatography using ethyl acetate as the eluent has been shown to be effective.[3][4]
Q5: My purified pyrazole carboxylic acid is colored. How can I remove the color?
A5: Colored impurities often arise from the synthesis, particularly when using reagents like phenylhydrazine.
-
Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
Reversed-Phase Chromatography: If the colored impurities have different polarities from your product, reversed-phase flash chromatography can be an effective purification method.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling after recrystallization. | The solution is not supersaturated. | - Concentrate the solution by boiling off some solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound.[1] |
| The compound precipitates as an oil ("oiling out"). | - The melting point of the compound is lower than the solution temperature.- The compound is too soluble in the chosen solvent.- High impurity levels are depressing the melting point. | - Add more of the "good" solvent to lower the saturation point.- Use a lower-boiling point solvent system.- Ensure very slow cooling of the solution.[1] |
| Low recovery after acid-base extraction. | - Incomplete protonation or deprotonation.- Insufficient extraction steps.- The salt of the carboxylic acid has some solubility in the organic layer. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa + 2) during extraction and sufficiently acidic (pH < pKa - 2) during precipitation.- Perform multiple extractions with smaller volumes of solvent.- Back-wash the organic layer with a small amount of the aqueous base to recover any remaining carboxylate salt. |
| Broad or tailing peaks during column chromatography. | - Strong interaction of the carboxylic acid with the silica gel.- Inappropriate mobile phase. | - Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid.[6] |
| Co-elution of impurities during column chromatography. | - Similar polarity of the product and impurities. | - Optimize the mobile phase using TLC with different solvent systems.- Consider using a different stationary phase (e.g., alumina, C18 reversed-phase).- Employ gradient elution to improve separation. |
| Product is still impure after a single purification step. | - High initial impurity load.- Ineffective purification method for the specific impurities present. | - Combine different purification techniques (e.g., acid-base extraction followed by recrystallization).- Perform a second recrystallization from a different solvent system. |
Data Presentation
Table 1: Common Recrystallization Solvents for Pyrazole Carboxylic Acids
| Solvent/Solvent System | Type | Polarity | Common Use |
| Ethanol / Water | Mixed Protic | High | Often a good starting point for polar pyrazole derivatives. The compound is dissolved in hot ethanol, and water is added dropwise as an anti-solvent until turbidity persists. |
| Methanol | Protic | High | Suitable for many polar pyrazole carboxylic acids.[3][7] |
| Ethanol | Protic | High | A versatile solvent for a range of pyrazole derivatives.[3][8] |
| Isopropanol | Protic | Medium | Can be a good alternative to ethanol or methanol. |
| Acetone | Aprotic | Medium | Useful for compounds with intermediate polarity. |
| Ethyl Acetate | Aprotic | Medium | A common solvent for both recrystallization and chromatography. |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low to Medium | A common mixed-solvent system where the compound is dissolved in a minimum of hot ethyl acetate, and hexane is added as the anti-solvent. |
| Toluene | Aprotic | Low | Can be used for less polar pyrazole carboxylic acids. |
Note: The ideal solvent or solvent system is highly dependent on the specific substituents on the pyrazole carboxylic acid. It is always recommended to perform small-scale solubility tests to determine the optimal solvent(s).
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is identified that dissolves the pyrazole carboxylic acid well when hot but poorly when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude pyrazole carboxylic acid. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring.
-
Add More Solvent: Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Acid-Base Extraction
This protocol is effective for separating pyrazole carboxylic acids from neutral or basic impurities.
-
Dissolution: Dissolve the crude mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The volume of the aqueous solution should be approximately one-third to one-half the volume of the organic layer.
-
Mixing and Separation: Stopper the funnel, shake vigorously, and periodically vent to release any pressure buildup (from CO₂ evolution if a bicarbonate base is used). Allow the layers to separate.
-
Collect Aqueous Layer: Drain the lower aqueous layer containing the pyrazole carboxylate salt into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete removal of the carboxylic acid. Combine all aqueous extracts.
-
Wash Organic Layer: Wash the organic layer with brine to remove any residual water-soluble components. The organic layer now contains the neutral impurities and can be dried and concentrated to recover them if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a concentrated acid (e.g., HCl) until the solution is acidic (pH ~2), which will cause the pyrazole carboxylic acid to precipitate.
-
Isolation: Collect the precipitated pyrazole carboxylic acid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly. A subsequent recrystallization may be necessary to achieve high purity.
Protocol 3: Flash Column Chromatography
This method is useful for separating pyrazole carboxylic acids from impurities with different polarities, including regioisomers.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrazole carboxylic acids.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. Common mobile phases include mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). To prevent peak tailing, it is often beneficial to add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude pyrazole carboxylic acid in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed sample is carefully added to the top of the packed column.
-
Elution: Elute the column with the chosen mobile phase, applying positive pressure (flash chromatography). A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), can often provide better separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole carboxylic acid.
Visualizations
Caption: A general workflow for the purification of pyrazole carboxylic acids.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. reddit.com [reddit.com]
Technical Support Center: N-Alkylation of Pyrazole Rings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of pyrazole rings.
Troubleshooting Guides
Issue 1: Low or No Yield of N-Alkylated Pyrazole
Q: I am getting a low yield or no desired product in my N-alkylation reaction. What are the possible causes and how can I troubleshoot this?
A: Low yields in pyrazole N-alkylation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Starting Material Purity: Ensure the pyrazole starting material is pure and dry. Impurities can interfere with the reaction.
-
Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the pyrazole, while an overly strong base can lead to side reactions. Common bases include NaH, K₂CO₃, and Cs₂CO₃. The optimal base often depends on the specific pyrazole and alkylating agent.[1][2]
-
Solvent Effects: The solvent can significantly influence reaction rates and yields. Polar aprotic solvents like DMF, acetonitrile (MeCN), and THF are commonly used.[2] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve reaction outcomes.[3]
-
Reaction Temperature: Alkylation reactions are often sensitive to temperature. If the reaction is too slow, a moderate increase in temperature may be beneficial. However, excessive heat can promote side reactions. Some reactions proceed well at room temperature, while others require refluxing.[1]
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent (e.g., alkyl halide) is important. Iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, consider using a more forcing condition or a catalyst.
Issue 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)
Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazole isomers. How can I improve the regioselectivity?
A: Controlling regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge. The outcome is influenced by a combination of steric and electronic factors.[4][5]
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[5]
-
Bulky Alkylating Agents: Using a sterically demanding alkylating agent can favor alkylation at the less hindered nitrogen.
-
Substituents on the Pyrazole Ring: The size of the substituents on the pyrazole ring will direct the incoming alkyl group to the sterically more accessible nitrogen.[1]
-
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen.
-
Choice of Base and Cation: The nature of the base and its counter-ion can influence the site of alkylation. For instance, using NaH versus K₂CO₃ can sometimes alter the isomeric ratio.[1]
-
Solvent: The solvent can play a role in regioselectivity. Fluorinated alcohols have been reported to dramatically increase regioselectivity in certain cases.[3]
-
Directed Alkylation: In some cases, specific functional groups on the pyrazole can direct the alkylation to a particular nitrogen.[6][7]
Issue 3: Formation of Side Products (C-alkylation, N,N'-dialkylation)
Q: Besides the desired N-alkylated product, I am observing unexpected side products. What are they and how can I minimize their formation?
A: Several side reactions can occur during N-alkylation of pyrazoles, leading to a complex product mixture and reduced yield of the desired compound.
-
C-Alkylation: Although less common, alkylation at a carbon atom of the pyrazole ring can occur, particularly if the reaction conditions are harsh or if the nitrogen atoms are sterically hindered. Using milder bases and reaction conditions can help minimize C-alkylation.
-
N,N'-Dialkylation: If the pyrazole is deprotonated twice or if a second deprotonation-alkylation sequence occurs, dialkylation can result. This is more likely with highly reactive alkylating agents and strong bases. Using a stoichiometric amount of the base and alkylating agent is crucial.
-
Reaction with Solvent: Some reactive intermediates might react with the solvent, especially at elevated temperatures. Ensure the chosen solvent is inert under the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is a general protocol for N-alkylation of a pyrazole?
A1: A general procedure involves the deprotonation of the pyrazole with a suitable base followed by the addition of an alkylating agent.[2] See the detailed experimental protocol section below for a specific example.
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the acidity of your pyrazole and the reactivity of your alkylating agent. For many simple pyrazoles, inorganic bases like K₂CO₃ or Cs₂CO₃ are sufficient. For less acidic pyrazoles or less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.[1][2] It is often best to start with milder conditions (e.g., K₂CO₃ in MeCN) and move to stronger conditions if the reaction does not proceed.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction progress.[2] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product(s). Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Q4: What are the common methods for purifying N-alkylated pyrazoles?
A4: The most common purification method is silica gel column chromatography.[2] The appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) can be determined by TLC analysis. Recrystallization can also be an effective purification method if the product is a solid.[8]
Data Presentation
Table 1: Effect of Base on the N-Alkylation of 3-Substituted Pyrazoles
| Entry | Pyrazole Substituent | Alkylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Yield (%) |
| 1 | 3-Methyl | Methyl Iodide | K₂CO₃ | DMF | RT | 1 : 1.5 | 85 |
| 2 | 3-Methyl | Methyl Iodide | NaH | THF | 0 °C to RT | 3 : 1 | 92 |
| 3 | 3-Phenyl | Benzyl Bromide | Cs₂CO₃ | MeCN | Reflux | 2.5 : 1 | 78 |
| 4 | 3-CF₃ | Ethyl Iodoacetate | K₂CO₃ | MeCN | Reflux | 1 : 1 | 90 |
| 5 | 3-CF₃ | Ethyl Iodoacetate | NaH | DME/MeCN | RT | 5-CF₃ isomer only | 88 |
Data is representative and compiled from various sources for illustrative purposes.[1]
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation using Sodium Hydride
This protocol describes a general method for the N1-alkylation of a substituted pyrazole using sodium hydride as the base and an alkyl halide as the alkylating agent.[2]
Materials:
-
Substituted 1H-pyrazole (1.0 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2] Specifically, storage at 2-8°C is advisable for similar pyrazole carboxylic acid derivatives.[3][4] The container should be tightly sealed to prevent moisture absorption and exposure to air.[4]
Q2: What are the known incompatibilities of this compound?
A2: While specific incompatibility data for this compound is limited, pyrazole derivatives, in general, may be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[5] Contact with these substances could lead to degradation of the compound.
Q3: What are the potential signs of degradation?
A3: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration from a white or off-white powder to a yellowish or brownish hue. A decrease in purity over time, as determined by analytical techniques like HPLC, is also a key indicator of instability.
Q4: Can this compound be sensitive to light?
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Reactions | Degradation of starting material: The compound may have degraded during storage. | 1. Verify the purity of the starting material using HPLC or NMR before use. 2. Ensure the compound has been stored under the recommended conditions (cool, dry, dark). 3. If degradation is suspected, consider purifying the material before proceeding with the reaction. |
| Reaction conditions: The reaction conditions (e.g., pH, temperature, solvent) may be promoting degradation. | 1. For coupling reactions, consider using milder coupling reagents to avoid harsh conditions.[6] 2. If the reaction involves strong acids or bases, consider using a protecting group for the pyrazole nitrogen to prevent side reactions.[6] 3. Optimize the reaction temperature; for some pyrazole syntheses, adjusting the temperature can favor the desired product.[6] | |
| Inconsistent Experimental Results | Variability in compound purity: Different batches of the compound may have varying purity levels. | 1. Always characterize a new batch of the compound for purity and identity before use. 2. If possible, use the same batch of the compound for a series of related experiments to ensure consistency. |
| Decomposition in solution: The compound may not be stable in the chosen solvent over the duration of the experiment. | 1. Assess the stability of the compound in the experimental solvent by analyzing a sample solution over time using HPLC. 2. Prepare solutions fresh before each experiment. 3. If instability is observed, explore alternative solvents. | |
| Formation of Unknown Impurities | Side reactions: The compound may be undergoing side reactions under the experimental conditions. | 1. Analyze the reaction mixture by LC-MS to identify the mass of the impurities, which can provide clues about their structure. 2. Review the reaction mechanism for potential side pathways, such as N-acylation of the pyrazole ring.[6] 3. Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize the formation of byproducts. |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Solution
This protocol outlines a method to evaluate the stability of this compound in a specific solvent over time.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, DMF, acetonitrile)
-
HPLC system with a suitable column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system to obtain an initial purity profile.
-
Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stock solution into the HPLC system.
-
Monitor for any decrease in the main peak area and the appearance of new peaks, which would indicate degradation.
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
Visualizations
Caption: Workflow for assessing the stability of the compound in solution.
Caption: Potential degradation pathways for the pyrazole carboxylic acid.
References
Technical Support Center: Optimization of Reaction Time for Pyrazole Synthesis
Welcome to the dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to reaction kinetics. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to accelerate your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazole synthesis is very slow or appears incomplete. What are the first steps to troubleshoot this?
A1: An incomplete or slow reaction is a common issue. The first step is to systematically evaluate your reaction parameters. Begin by monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that the starting materials are not being consumed over a reasonable time.[1][2][3] If the reaction is stalled, consider the following troubleshooting strategies:
-
Purity of Reagents: Ensure the high purity of your starting materials, especially hydrazine derivatives, which can degrade over time. Impurities can inhibit the reaction or lead to side products.[2][4]
-
Temperature: Gently increasing the reaction temperature is often the most straightforward way to increase the reaction rate. Consider refluxing the reaction mixture.[1][3]
-
Catalyst: The absence or inefficiency of a catalyst can be the root cause. The Knorr pyrazole synthesis, for example, is often catalyzed by a protic acid (e.g., acetic acid, HCl) to facilitate the initial condensation and subsequent dehydration, which is often the rate-determining step.[3][5]
Q2: How significantly does temperature influence the reaction time?
A2: Temperature is a critical factor. For many condensation reactions, thermal energy is required to overcome the activation energy barrier.[3] In some cases, simply increasing the temperature from room temperature to reflux can dramatically decrease the reaction time and drive the reaction to completion.[3] However, be aware that excessively high temperatures can sometimes promote the formation of side products.[6] A temperature-controlled approach may even allow for the divergent synthesis of different products from the same starting materials by simply tuning the reaction temperature.[7]
Q3: Which catalysts are most effective for accelerating pyrazole synthesis?
A3: Catalyst choice is highly dependent on the specific reaction, but several options have proven effective in reducing reaction times:
-
Acid Catalysts: Protic acids like acetic acid, p-Toluenesulfonic acid (p-TSA), or mineral acids are commonly used to accelerate the condensation between 1,3-dicarbonyls and hydrazines.[3][8]
-
Base Catalysts: In certain syntheses, particularly multicomponent reactions, bases like piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are used.[9][10]
-
Nano-catalysts: Nano-ZnO has been reported as an efficient and environmentally friendly catalyst, promoting high yields in short reaction times under aqueous conditions.[1][10]
-
Metal Catalysts: For specific transformations, transition metals like Rhodium, Copper, or Palladium can catalyze unique pathways to pyrazoles under mild conditions.[8][11]
Q4: Can the choice of solvent significantly reduce my reaction time?
A4: Yes, the solvent plays a crucial role. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as DMF or DMSO can sometimes offer better results and faster reaction rates.[1][10] For green chemistry applications, water is an excellent choice and its use can be enhanced with techniques like microwave or ultrasound irradiation.[9][12] Deep Eutectic Solvents (DESs) are another emerging class of green solvents that can accelerate reaction rates.[13]
Q5: I've heard about using microwaves or ultrasound. How much time can these methods save?
A5: Microwave (MW) and ultrasound-assisted synthesis are powerful techniques for dramatically reducing reaction times. These methods transfer energy directly to the reactants, leading to rapid heating and increased reaction rates.
-
Microwave-Assisted Synthesis: Reactions that take several hours or even days using conventional heating can often be completed in just a few minutes under microwave irradiation.[14][15] For example, one synthesis was reduced from 5 days to 2 hours.[14] Many reactions are reported to finish in as little as 2-15 minutes.[12][14][15]
-
Ultrasound-Assisted Synthesis: Sonication introduces energy through acoustic cavitation, which can also accelerate reactions. A reaction that took 40 minutes under reflux was completed in 10 minutes with ultrasound, yielding a better result.[16] Reaction times can often be cut by more than half compared to conventional methods.[16][17]
Q6: My reaction mixture is turning dark yellow or red. Is this normal, and how can I get a cleaner product?
A6: Discoloration, particularly to yellow or red, is a frequent observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2][18] This is often due to the formation of colored impurities from the hydrazine starting material, which can be promoted by acidic conditions or oxidative processes.[2] To achieve a cleaner reaction:
-
Add a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can neutralize the acid formed and lead to a cleaner reaction profile.[2]
-
Optimize Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC and stop it once the starting material is consumed to prevent further degradation and impurity formation.[2]
-
Purification: While not a solution to prevent impurity formation, a clean product can often be obtained through recrystallization or column chromatography.[2]
Data Presentation: Optimizing Reaction Time
The following tables summarize quantitative data comparing different synthesis methodologies.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis Times
| Reactants | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| Pyrazole-4-carbaldehydes & Acetylnaphthols | 10-12 hours | 5-7 minutes | Significant | [15] |
| 1,3-Dicarbonyl & Hydrazine | 5 days | 2 hours | Not specified | [14] |
| Phenylhydrazine, Ethyl Acetoacetate, Aldehyde, Malononitrile (MCR) | 1.4 hours | 25 minutes | 80% -> 88% | [19] |
| Carbohydrazide & 2,4-Pentanedione | Not specified (longer) | 3-5 minutes | High (82-98%) | [15] |
| 3-Aminocrotononitrile & Aryl Hydrazine | Not specified (longer) | 10-15 minutes | High (70-90%) | [12] |
Table 2: Comparison of Conventional Heating vs. Ultrasound-Assisted Synthesis Times
| Reaction Type | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Yield Improvement | Reference |
| Three-component synthesis of pyranopyrazoles | 40 minutes | 10 minutes | 50% -> 92% | [16] |
| Three-component synthesis of thiazole derivatives | 90-240 minutes | 50-120 minutes | 60-89% -> 86-95% | [16] |
| Synthesis of 2-aminopyrimidine derivatives | 240-360 minutes | 20-30 minutes | 55-70% -> 80-88% | [17] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Pyrazole Synthesis
This protocol is a generalized procedure based on common microwave-assisted methods.[12][15]
-
Reactant Preparation: In a specialized microwave reaction vessel equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.0 mmol), and the chosen solvent (e.g., water, ethanol, 3-5 mL).
-
Catalyst Addition: If required, add the catalyst (e.g., 1 M HCl, a few drops; or a solid catalyst, 5-10 mol%).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration, typically ranging from 2 to 20 minutes.[12][14] Power is typically set between 100-300 W.[14][15]
-
Monitoring and Work-up: After irradiation, allow the vessel to cool to room temperature. Monitor the reaction completion by TLC.
-
Isolation: If the product precipitates upon cooling, it can be isolated by vacuum filtration.[12] If it remains in solution, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Ultrasound-Assisted Pyrazole Synthesis
This protocol is a generalized procedure based on common ultrasound-assisted methods.[16][20]
-
Reactant Preparation: In a round-bottom flask or beaker, add the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.0 mmol), the chosen catalyst, and solvent (e.g., water, ethanol/water mixture).
-
Sonication: Place the reaction vessel in an ultrasonic cleaning bath. Ensure the water level in the bath is sufficient to cover the reaction mixture level in the flask.
-
Irradiation: Turn on the ultrasound bath. The reaction is typically carried out at a specific temperature (e.g., room temperature to 60 °C) for a period ranging from 10 to 120 minutes.[16]
-
Monitoring and Work-up: Monitor the reaction progress periodically using TLC.
-
Isolation: Once the reaction is complete, the product can be isolated by filtration if it has precipitated. Otherwise, standard extraction and purification techniques like recrystallization or column chromatography are employed.
Visualizations
Caption: A workflow for troubleshooting slow pyrazole synthesis.
Caption: Simplified Knorr synthesis pathway showing key steps.
Caption: Impact of different energy sources on pyrazole synthesis time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 16. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 17. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing impurities in pyrazole compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Q1: What are the most common impurities in pyrazole synthesis?
A1: The most common impurities encountered in pyrazole synthesis, particularly in the widely used Knorr synthesis, include:
-
Regioisomers: These are the most prevalent type of impurity when using unsymmetrical 1,3-dicarbonyl compounds, leading to a mixture of pyrazole products.[1][2] The formation of regioisomers is influenced by both steric and electronic factors of the reactants and the reaction conditions.[3][4]
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazine derivatives can remain in the crude product.[5] The purity of starting materials is crucial, as impurities can lead to side reactions.[4]
-
Pyrazoline Intermediates: Incomplete aromatization during the cyclization reaction can result in the presence of pyrazoline intermediates.[5][6]
-
Side-Reaction Byproducts: Various side reactions can occur, leading to byproducts. For instance, in metal-catalyzed N-arylation reactions, homocoupling of the aryl halide can form biaryl impurities.[2]
-
Colored Impurities: The decomposition of hydrazine starting materials or the oxidation of intermediates can lead to the formation of colored byproducts.[2][4]
Q2: How can I control the formation of regioisomers?
A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis. Several strategies can be employed:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in favor of a single isomer compared to conventional solvents like ethanol.[3]
-
pH Control: Adjusting the pH of the reaction medium can influence the initial site of nucleophilic attack by the hydrazine, thereby affecting the ratio of regioisomers.[1]
-
Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the product ratio.[3]
-
Steric and Electronic Effects: The judicious choice of starting materials with significant steric or electronic differences can direct the reaction towards a single regioisomer.[3]
Q3: My reaction yield is consistently low. What are the potential causes and solutions?
A3: Low yields in pyrazole synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions and lower the yield.[4] Hydrazine derivatives can also degrade over time.[4]
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical parameters that may need optimization.[4]
-
Loss During Work-up and Purification: Significant product loss can occur during extraction and purification steps.
Q4: How can I remove colored impurities from my pyrazole product?
A4: Colored impurities can often be removed by treating a hot solution of the crude product with a small amount of activated charcoal before filtration.[7] The activated charcoal adsorbs the colored impurities. However, it's important to use a minimal amount of charcoal as it can also adsorb the desired product, leading to a decrease in yield.[7]
Q5: What are the best methods for purifying pyrazole compounds?
A5: The choice of purification method depends on the nature of the pyrazole and the impurities present. Common techniques include:
-
Recrystallization: This is a widely used and effective technique for purifying solid pyrazole compounds.[7] The choice of solvent is critical, with common options being ethanol, methanol, ethyl acetate, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[7][8] Fractional recrystallization can be used to separate regioisomers if they have different solubilities.[7]
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating pyrazole compounds from impurities, including regioisomers.[2][9] For basic pyrazole compounds that may interact with acidic silica gel, the silica can be deactivated with triethylamine or ammonia in methanol.[8]
-
Acid-Base Extraction: For pyrazole compounds with acidic or basic functional groups, purification can be achieved through acid-base extraction.[8]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. The data illustrates the significant impact of fluorinated alcohols on favoring the formation of a specific regioisomer (Isomer A).[3]
| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent | Isomer Ratio (A:B) |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol (EtOH) | ~1:1 |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 85:15 |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 |
| 1-Aryl-4,4-difluorobutane-1,3-dione | Methylhydrazine | Ethanol (EtOH) | ~1:1 |
| 1-Aryl-4,4-difluorobutane-1,3-dione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | Increased selectivity for A |
| 1-Aryl-4,4-difluorobutane-1,3-dione | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High selectivity for A |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.[1]
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent
This protocol describes a general procedure for the synthesis of a 1,5-disubstituted pyrazole with high regioselectivity using a fluorinated solvent.[10]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Characterize the final product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.
Protocol 2: HPLC Method for Purity Analysis of 3-Methylpyrazole
This protocol details a reverse-phase HPLC method for assessing the purity of 3-methylpyrazole and separating it from potential process-related impurities.[5]
Materials and Reagents:
-
3-Methylpyrazole reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Sample of 3-methylpyrazole for analysis
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 220 nm |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 3-methylpyrazole reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 3-methylpyrazole sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Visualizations
Caption: A logical workflow for the management and removal of impurities during pyrazole synthesis.
Caption: Formation of regioisomers in the Knorr pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Chloropyrazoles vs. Fluoropyrazoles: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms into the pyrazole scaffold has been a cornerstone of medicinal chemistry, profoundly influencing the biological activity of this versatile heterocyclic core. Among the various halogenated pyrazoles, chloro- and fluoro-substituted derivatives have garnered significant attention for their potential as therapeutic agents and agrochemicals. This guide provides a comprehensive comparison of the biological activities of chloropyrazoles and fluoropyrazoles, supported by experimental data, to inform structure-activity relationship (SAR) studies and guide future drug discovery efforts.
Quantitative Comparison of Biological Activity
The following table summarizes the quantitative biological activity of structurally analogous chloropyrazoles and fluoropyrazoles across various therapeutic and agricultural applications. The data is compiled from studies where both chloro- and fluoro-substituted analogs were evaluated under identical experimental conditions, allowing for a direct and objective comparison.
| Biological Activity | Compound Class | Chloro-Substituted Pyrazole | Fluoro-Substituted Pyrazole | Target/Assay | Reference |
| Anticancer | 4-(Pyrazol-3-yl)-pyridines | IC50: Equipotent to fluoro analog | IC50: Equipotent to chloro analog | c-Jun N-terminal kinase (JNK3) | [1] |
| Anticancer | Aryl-substituted Pyrazoles | Potency: Noticeable drop in potency | Potency: Maintained good activity | TGF-β type I receptor kinase | [2] |
| Anticancer | Phenyl-substituted Pyrazoles | Cellular Activity: Failed to improve activity | Cellular Activity: Pronounced effect on activity | TGF-β-dependent luciferase production | [2] |
| Antifungal | Halogenated Chalcone-derived Dihydropyrazoles | MIC (C. tropicalis): 28.76 µM | MIC (C. tropicalis): 28.76 µM | Candida tropicalis | |
| Antitubercular | Halogenated Chalcone-derived Dihydropyrazoles | MIC: 32.44 µM | MIC: 31.11 µM | Mycobacterium tuberculosis H37Rv | |
| Insecticidal | Halogenated Pyrazole Matrine Derivatives | LC50 (P. xylostella): <0.01 mg/L | LC50 (P. xylostella): <0.01 mg/L | Plutella xylostella |
Analysis of Biological Activity Trends
The presented data suggests that the influence of chlorine versus fluorine substitution on the biological activity of pyrazoles is highly dependent on the specific biological target and the overall molecular scaffold.
In the context of anticancer activity , the effect is variable. For c-Jun N-terminal kinase (JNK3) inhibitors, chloro- and fluoro-substituents at the 5-position of the pyrazole ring resulted in equipotent compounds[1]. However, in the case of TGF-β type I receptor kinase inhibitors, a 5-chloro-substituted pyridine analog exhibited a noticeable drop in potency compared to its 5-fluoro counterpart[2]. Furthermore, substitution of a chloro on a phenyl ring attached to the pyrazole failed to improve cellular activity relative to a fluoro-substituted analog, which had a pronounced positive effect[2]. This highlights the nuanced role of halogen substitution in kinase inhibition, where factors such as electronegativity, size, and ability to form halogen bonds can significantly impact binding affinity.
In antifungal and antitubercular applications, the difference between chloro and fluoro substitution in the studied dihydropyrazole series was minimal. Both the chloro- and fluoro-substituted analogs displayed identical or very similar minimum inhibitory concentrations (MICs) against Candida tropicalis and Mycobacterium tuberculosis. This suggests that for these particular scaffolds and biological targets, the electronic and steric differences between chlorine and fluorine may not be critical for activity.
For insecticidal activity , both 3-chloro and 4-fluoro-substituted pyrazole matrine derivatives exhibited high potency against Plutella xylostella, with LC50 values below 0.01 mg/L. This indicates that both halogens can be effectively utilized in the design of potent insecticides within this chemical series.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Anticancer Activity: c-Jun N-terminal Kinase (JNK3) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of JNK3.
-
Assay Principle: The assay is based on the phosphorylation of a substrate peptide by JNK3. The amount of phosphorylation is quantified, and the inhibition is calculated relative to a control without the inhibitor.
-
Procedure:
-
Prepare a reaction mixture containing JNK3 enzyme, a biotinylated substrate peptide (e.g., biotin-GRPRTSSFAEG), and ATP in a suitable assay buffer.
-
Add the test compounds (chloropyrazoles and fluoropyrazoles) at various concentrations.
-
Initiate the reaction by adding ATP and incubate at room temperature.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Detect the phosphorylated peptide using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) and a suitable substrate.
-
Measure the signal (e.g., absorbance or fluorescence) and calculate the percent inhibition.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Standards)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.
-
Assay Principle: A standardized suspension of the fungus is exposed to serial dilutions of the antifungal compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.
-
Procedure:
-
Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.
-
Serially dilute the test compounds (chloropyrazoles and fluoropyrazoles) in a 96-well microtiter plate containing the growth medium.
-
Add the fungal inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration showing a significant reduction in growth compared to the growth control.
-
Insecticidal Bioassay: Leaf-Dip Method
This assay assesses the toxicity of a compound to a target insect pest.
-
Assay Principle: Plant leaves are dipped in solutions of the test compound at various concentrations and then infested with the target insect. The mortality of the insects is recorded after a specific period.
-
Procedure:
-
Prepare solutions of the test compounds (chloropyrazoles and fluoropyrazoles) in a suitable solvent (e.g., acetone with a surfactant).
-
Dip fresh plant leaves (e.g., cabbage leaves for Plutella xylostella) into the test solutions for a few seconds and allow them to air dry.
-
Place the treated leaves in a petri dish lined with moist filter paper.
-
Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each petri dish.
-
Include a control group treated with the solvent only.
-
Maintain the petri dishes under controlled conditions (temperature, humidity, and light).
-
Record the number of dead larvae after 24, 48, and 72 hours.
-
Calculate the percentage mortality and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
-
Visualizing Molecular Interactions and Pathways
The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for biological screening and a simplified representation of a common signaling pathway targeted by pyrazole derivatives.
Caption: A generalized workflow for the synthesis, screening, and optimization of pyrazole derivatives.
Caption: Simplified diagram of a kinase signaling pathway inhibited by halogenated pyrazole derivatives.
References
A Comparative Guide to the Structural Validation of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. In the absence of a published crystal structure for this specific molecule, this document outlines a comparative approach, leveraging spectroscopic analysis alongside X-ray crystallographic data from a closely related analogue, 4-chloro-1H-pyrazole-3-carboxylic acid. This methodology serves as a robust blueprint for the structural elucidation of novel pyrazole derivatives.
Hypothetical Synthesis and Structural Elucidation Workflow
The structural validation of a newly synthesized compound like this compound is a multi-step process. It begins with the synthesis of the target molecule, followed by a suite of analytical techniques to confirm its structure.
Caption: Generalized workflow for the synthesis and structural validation of a novel compound.
Comparative Structural Analysis: Spectroscopic and Crystallographic Data
The core of the validation process lies in comparing the spectroscopic data of the target molecule with the known crystal structure of a suitable analogue. In this case, we compare the predicted spectroscopic data for this compound with the published X-ray crystallographic data for 4-chloro-1H-pyrazole-3-carboxylic acid.
Spectroscopic Analysis of this compound (Predicted)
The following table summarizes the expected spectroscopic data for the target molecule based on the analysis of its functional groups and known spectral data for similar compounds.
| Analytical Technique | Predicted Data |
| ¹H NMR | - -COOH: A broad singlet around 12-13 ppm.- N-CH₃: A singlet around 3.8-4.0 ppm.- C-CH₃: A singlet around 2.3-2.5 ppm. |
| ¹³C NMR | - C=O (Carboxylic Acid): ~160-165 ppm.- C-Cl (C4): ~110-115 ppm.- C-COOH (C5): ~140-145 ppm.- C-CH₃ (C3): ~150-155 ppm.- N-CH₃: ~35-40 ppm.- C-CH₃: ~10-15 ppm. |
| IR Spectroscopy | - O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[1]- C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[1]- C-N and C=C stretches (Pyrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.- C-Cl stretch: A band in the 600-800 cm⁻¹ region. |
X-ray Crystallographic Analysis of 4-chloro-1H-pyrazole-3-carboxylic acid
The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid provides a valuable reference for understanding the geometry and bonding within the pyrazole ring system.
| Crystallographic Parameter | Value |
| Chemical Formula | C₄H₃ClN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 25.4370(17) |
| b (Å) | 6.9155(5) |
| c (Å) | 13.0629(7) |
| β (°) | 110.558(6) |
| Volume (ų) | 2151.6(3) |
| Z | 16 |
| Temperature (K) | 293 |
| R-factor (%) | 5.52 |
| Data Source | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data for structural validation.
General Protocol for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to determine the exact mass of the compound and confirm its molecular formula.
Protocol for Single-Crystal X-ray Diffraction
This protocol is based on the successful crystallization and analysis of similar small organic molecules.[3][4][5]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.[6][7] A suitable solvent system, such as an ethyl acetate/methanol mixture, would be used.[2] The solution is left undisturbed in a loosely covered vial to allow for slow solvent evaporation over several days.
-
Data Collection: A suitable crystal is mounted on a goniometer. Data collection is performed at a controlled temperature, often low temperature (e.g., 170 K) to minimize thermal vibrations, using a diffractometer equipped with a Mo Kα radiation source.[3]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Conclusion
While a definitive crystal structure of this compound is not yet publicly available, a robust structural validation can be achieved through a combination of spectroscopic methods and comparative analysis with a crystallographically characterized analogue. The predicted NMR and IR data are consistent with the proposed structure, and the known crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid provides a solid foundation for understanding the core pyrazole geometry. This guide provides a comprehensive workflow and the necessary comparative data for researchers working on the synthesis and characterization of this and other novel pyrazole derivatives.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. How To [chem.rochester.edu]
A Comparative Guide to QSAR Studies of Pyrazole Carboxylic Acid Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Pyrazole carboxylic acid derivatives have emerged as a promising scaffold for designing such inhibitors. Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in rationally optimizing these derivatives by correlating their physicochemical properties with their biological activities. This guide provides a comparative overview of recent QSAR studies on pyrazole carboxylic acid derivatives as inhibitors of various kinases, supported by experimental data and detailed methodologies.
Targeted Kinases: A Brief Overview
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is implicated in numerous diseases. This guide focuses on QSAR studies of pyrazole derivatives targeting the following key kinases:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle. Its inhibition is a therapeutic strategy for various cancers.
-
p38 Mitogen-Activated Protein Kinase (p38α MAPK): Involved in inflammatory responses and stress signaling. Inhibitors are sought for treating inflammatory diseases.[1][2][3]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling can drive tumor growth. EGFR inhibitors are established cancer therapeutics.[4][5][6]
-
Rearranged during Transfection (RET) Kinase: A receptor tyrosine kinase whose mutations are associated with certain types of thyroid and lung cancer.
Comparative QSAR Studies
The following tables summarize the key findings from various 3D-QSAR studies, specifically focusing on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. These models are widely used to understand the structure-activity relationships of kinase inhibitors.
Table 1: QSAR Model Statistics for Pyrazole Derivatives as Kinase Inhibitors
| Target Kinase | QSAR Model | No. of Compounds (Training/Test) | r²cv / q² | r² | Reference |
| CDK2 | CoMFA | 47 (Training) | 0.522 | 0.984 | [7] |
| CoMSIA | 47 (Training) | - | - | [7] | |
| p38α MAPK | CoMFA | 46 / 13 | 0.725 | 0.961 | [1][2] |
| CoMSIA | 46 / 13 | 0.609 | 0.905 | [1][2] | |
| EGFR | CoMFA | Not Specified | 0.644 | 0.862 | [8] |
| CoMSIA | Not Specified | 0.740 | 0.851 | [8] |
-
r²cv / q² (Cross-validated correlation coefficient): A measure of the predictive ability of the QSAR model. Higher values indicate better predictive power.
-
r² (Non-cross-validated correlation coefficient): A measure of the goodness of fit of the model to the training data.
Table 2: Biological Activity of Representative Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | pIC50 | Reference |
| Compound 11 | EGFR | 0.06 | 7.22 | [4] |
| 4Aiii | EGFR | 0.19 | 6.72 | [5] |
| 5c | EGFR/HER-2 | 0.26 / 0.51 | 6.59 / 6.29 | [6] |
| 7d | CDK2 | 1.47 | 5.83 | [9] |
| 9 | CDK2 | 0.96 | 6.02 | [9] |
| Fused Pyrazole (cpd 9) | p38α MAPK | Not specified in abstract | - | [1][2] |
-
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.
-
pIC50: The negative logarithm of the IC50 value. Higher values indicate higher potency.
Experimental Protocols
The methodologies employed in the cited QSAR studies are crucial for interpreting the results and designing future experiments. Below are generalized protocols for key experimental and computational procedures.
Kinase Inhibition Assay (ATP Competition Assay)
This assay is commonly used to determine the potency of kinase inhibitors.
-
Preparation: Recombinant kinase enzyme, a specific peptide substrate, and the test compound (pyrazole derivative) are prepared in an appropriate assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP) to the mixture of enzyme, substrate, and inhibitor.[10]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature) for a specific period to allow for phosphorylation of the substrate.[11]
-
Reaction Termination: The reaction is stopped, often by the addition of a solution like orthophosphoric acid.[11]
-
Detection: The extent of substrate phosphorylation is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.[10] Luciferase-based assays measure the amount of ATP remaining in the solution, where a higher light signal indicates greater inhibition.[10][12]
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
3D-QSAR Modeling: CoMFA and CoMSIA
-
Dataset Preparation: A series of pyrazole derivatives with their corresponding biological activities (pIC50 values) is compiled. The dataset is typically divided into a training set for model generation and a test set for model validation.[1]
-
Molecular Modeling: 3D structures of all compounds are generated and energetically minimized using computational chemistry software.
-
Structural Alignment: The molecules are aligned based on a common substructure or a pharmacophore model. This step is critical for the quality of the QSAR model.
-
Calculation of Molecular Fields (CoMFA): For each molecule, steric and electrostatic fields are calculated at various grid points surrounding the molecule.
-
Calculation of Similarity Indices (CoMSIA): In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[1]
-
Partial Least Squares (PLS) Analysis: PLS regression is used to correlate the variations in the calculated fields (independent variables) with the variations in the biological activity (dependent variable).
-
Model Validation: The predictive power of the generated QSAR model is assessed using cross-validation (leave-one-out or leave-group-out) to calculate q² and by predicting the activity of the test set compounds.
Molecular Docking
Molecular docking studies are often performed to visualize the binding mode of inhibitors within the kinase's active site and to support the findings of QSAR models.
-
Preparation of Receptor and Ligand: The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The 3D structures of the pyrazole derivatives (ligands) are prepared and optimized.
-
Binding Site Definition: The ATP-binding site of the kinase is defined as the docking region.
-
Docking Simulation: A docking algorithm is used to predict the preferred binding orientation and conformation of the ligand within the receptor's active site. The quality of the docking pose is evaluated using a scoring function that estimates the binding affinity.
-
Analysis of Interactions: The docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the kinase.
Visualizing the Concepts
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: General workflow of a 3D-QSAR study.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazole derivatives.
Caption: Common pharmacophoric features for kinase inhibitors.
Conclusion
QSAR studies are a powerful tool in the rational design of novel pyrazole carboxylic acid derivatives as potent and selective kinase inhibitors. The CoMFA and CoMSIA models, in conjunction with molecular docking, provide valuable insights into the structure-activity relationships, guiding the optimization of lead compounds. This guide has presented a comparative summary of recent QSAR studies, highlighting the quantitative data and experimental methodologies to aid researchers in this dynamic field of drug discovery. The continued application of these computational techniques will undoubtedly accelerate the development of next-generation kinase inhibitors with improved therapeutic profiles.
References
- 1. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D-QSAR and molecular docking studies on fused pyrazoles as p38α mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, synthesis and biological evaluation of pyrazolyl-nitroimidazole derivatives as potential EGFR/HER-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 12. bmglabtech.com [bmglabtech.com]
The Pyrazole Scaffold: A Computational Approach to Unlocking Bioactivity
A comparative guide for researchers and drug development professionals on the computational prediction of biological activity for pyrazole derivatives, leveraging quantitative structure-activity relationship (QSAR) models, molecular docking, and machine learning.
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. Computational methods have emerged as indispensable tools to navigate the vast chemical space of pyrazole derivatives, enabling the prediction of their bioactivity and guiding the design of more potent and selective therapeutic agents. This guide provides an objective comparison of various computational approaches, supported by performance data from recent studies, and outlines the typical experimental workflows involved.
Comparative Performance of Predictive Models
The predictive power of a computational model is paramount. Different methodologies, from traditional QSAR to more modern machine learning algorithms, have been applied to pyrazole derivatives targeting a range of biological endpoints. The following tables summarize the statistical validation of these models, offering a clear comparison of their predictive capabilities.
3D-QSAR Models: CoMFA and CoMSIA
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques that correlate the 3D structural features of molecules with their biological activity.
| Target | Model | r² | q² (r²cv) | r²pred | Reference |
| p38α MAPK Inhibitors | CoMFA | 0.961 | 0.725 | - | [1] |
| p38α MAPK Inhibitors | CoMSIA | 0.905 | 0.609 | - | [1] |
| GSK-3β Inhibitors | CoMFA | 0.98 | 0.53 | 0.47 | [2] |
| GSK-3β Inhibitors | CoMSIA | 0.92 | 0.48 | 0.48 | [2] |
| Antimicrobial Agents | CoMFA | - | - | - | [3] |
| Antimicrobial Agents | CoMSIA | - | - | - | [3] |
-
r² (Coefficient of Determination): A measure of how well the model fits the training data. Values closer to 1.0 indicate a better fit.
-
q² or r²cv (Cross-validated r²): A measure of the model's internal predictive ability, determined through cross-validation (e.g., leave-one-out). A q² > 0.5 is generally considered indicative of a good predictive model.
-
r²pred (Predictive r²): A measure of the model's ability to predict the activity of an external test set of compounds.
Machine Learning Models
Machine learning (ML) approaches are increasingly being used to develop predictive models for bioactivity, often handling large and complex datasets with high accuracy.
| Target | Model | R² | Q² | RMSE | Reference |
| Hypoglycemic Agents | Multiple Linear Regression (MLR) | 0.82 | 0.80 | 0.25 | [4][5] |
| Hypoglycemic Agents | Random Forest (RF) | 0.90 | 0.85 | 0.20 | [4][5] |
-
R² (Coefficient of Determination): Similar to r² in QSAR, it indicates the goodness of fit for the training data.
-
Q² (Cross-validated R²): A measure of the model's predictive performance on unseen data within the training set.
-
RMSE (Root Mean Square Error): The standard deviation of the prediction errors, indicating the accuracy of the model's predictions. Lower values are better.
Experimental and Computational Protocols
The reliability of any computational prediction is intrinsically linked to the rigor of the methodology employed. Below are generalized protocols for the key computational experiments cited in the literature.
3D-QSAR (CoMFA/CoMSIA) Protocol
-
Dataset Preparation: A series of pyrazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is collected. The dataset is typically divided into a training set for model generation and a test set for external validation.
-
Molecular Modeling and Alignment: The 3D structures of all compounds are generated and optimized to their lowest energy conformation. A crucial step is the alignment of all molecules onto a common template structure, which is often the most active compound in the series.
-
Calculation of Molecular Fields:
-
CoMFA: Steric and electrostatic fields are calculated around each molecule using a probe atom.
-
CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated.
-
-
PLS Analysis: Partial Least Squares (PLS) analysis is used to derive a linear correlation between the calculated molecular fields (independent variables) and the biological activities (dependent variable).
-
Model Validation: The predictive power of the generated QSAR model is assessed using:
-
Internal Validation: Typically, leave-one-out (LOO) or leave-many-out cross-validation is performed to calculate q².
-
External Validation: The model's ability to predict the activities of the test set compounds is evaluated by calculating r²pred.
-
-
Contour Map Analysis: The results of the CoMFA and CoMSIA analyses are visualized as 3D contour maps, which highlight the regions around the molecule where modifications to steric, electrostatic, or other properties would likely increase or decrease biological activity.
Molecular Docking Protocol
-
Target and Ligand Preparation: The 3D structure of the biological target (e.g., a protein receptor) is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. The 3D structures of the pyrazole derivatives (ligands) are also prepared and optimized.
-
Binding Site Identification: The active site or binding pocket of the target protein is identified, often based on the location of a co-crystallized ligand or through computational prediction algorithms.
-
Docking Simulation: A docking algorithm is used to systematically sample different conformations and orientations of the ligand within the defined binding site. The algorithm scores each "pose" based on a scoring function that estimates the binding affinity.
-
Analysis of Docking Results: The predicted binding poses are analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the target. The docking scores can be used to rank different derivatives based on their predicted binding affinity.
Visualizing the Workflow and Biological Pathways
Graphical representations are invaluable for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate a typical computational workflow and a relevant signaling pathway.
Caption: A generalized workflow for the computational prediction of bioactivity.
Caption: The IL-4/JAK/STAT signaling pathway, a target for pyrazole inhibitors.[6]
Conclusion
Computational modeling is a powerful and cost-effective strategy in the early stages of drug discovery. For pyrazole derivatives, a scaffold of immense therapeutic potential, these in silico methods provide deep insights into structure-activity relationships. By comparing the predictive performance of various models and understanding the underlying methodologies, researchers can better leverage these tools to design and identify novel pyrazole-based drug candidates with enhanced efficacy and selectivity. The continued development and application of these computational approaches will undoubtedly accelerate the translation of promising pyrazole derivatives from the laboratory to the clinic.
References
- 1. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D-QSAR and molecular docking studies on pyrazolopyrimidine derivatives as glycogen synthase kinase-3beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Human verification [recaptcha.cloud]
- 6. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and agrochemicals. The synthesis of substituted pyrazoles is therefore of paramount importance. This guide provides a comparative analysis of three major synthetic routes to pyrazoles: the classical Knorr synthesis, modern multicomponent reactions (MCRs), and 1,3-dipolar cycloadditions. We will delve into the advantages and disadvantages of each methodology, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Synthetic Routes
Each synthetic strategy for constructing the pyrazole core offers a unique set of advantages and is suited for different research and development needs. The choice of method often depends on factors such as desired substitution patterns, scalability, and green chemistry considerations.
Knorr Pyrazole Synthesis: This is the most traditional and widely used method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Its primary advantages are the ready availability of starting materials and the simplicity of the reaction conditions. However, a significant drawback when using unsymmetrical 1,3-dicarbonyls is the potential for the formation of two regioisomers, which can complicate purification and reduce the yield of the desired product.[3]
Multicomponent Reactions (MCRs): MCRs have gained prominence as highly efficient methods for generating molecular diversity. In the context of pyrazole synthesis, MCRs typically involve a one-pot reaction of three or more starting materials, leading to the rapid assembly of complex pyrazole derivatives.[4] These reactions often exhibit high atom economy and can be performed under environmentally benign conditions. The ability to introduce multiple points of diversity in a single step makes MCRs particularly attractive for the construction of compound libraries for drug discovery.
1,3-Dipolar Cycloaddition: This modern and elegant approach involves the [3+2] cycloaddition of a diazo compound with an alkyne or an alkyne equivalent.[5] A key advantage of this method is the high degree of regioselectivity that can often be achieved.[6] However, a notable drawback is the need to handle potentially hazardous and unstable diazo compounds. Recent developments have focused on the in situ generation of diazo compounds to mitigate these safety concerns.[5]
Data Presentation
The following table summarizes quantitative data for the synthesis of various pyrazole derivatives via the Knorr synthesis, multicomponent reactions, and 1,3-dipolar cycloaddition, highlighting the differences in yields and reaction times.
| Synthetic Route | Starting Materials | Product | Conditions | Yield (%) | Time | Reference |
| Knorr Synthesis | Ethyl acetoacetate, Phenylhydrazine | 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine) | Glacial acetic acid, reflux | High | 1 h | [2] |
| Knorr Synthesis | Ethyl benzoylacetate, Hydrazine hydrate | 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | 1-Propanol, Acetic acid, 100°C | High | 1 h | [7] |
| Multicomponent Reaction | Benzaldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | [C8dabco]Br, Water, Reflux | 90 | 15 min | |
| Multicomponent Reaction | 4-Chlorobenzaldehyde, Phenylhydrazine, Ethyl acetoacetate, Nitrostyrene | 1-(4-chlorophenyl)-3-methyl-4-(2-nitro-1-phenylethyl)-1H-pyrazol-5-ol | Graphene Oxide, Water, Microwave (180W) | 94 | 3 min | [8] |
| Multicomponent Reaction | Acetophenone, Hydrazine, Benzaldehyde | 1,3,5-triphenyl-1H-pyrazole | Nickel-based catalyst, Ethanol, RT | 95 | 3 h | [9] |
| 1,3-Dipolar Cycloaddition | Ethyl diazoacetate, Phenylacetylene | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Heat, Solvent-free | 95 | - | [5] |
| 1,3-Dipolar Cycloaddition | Tosylhydrazone of trans-4-phenyl-3-buten-2-one, K2CO3 | 3-Methyl-5-phenyl-1H-pyrazole | Microwave, Solvent-free, 130°C | High | Short | [10] |
Experimental Protocols
Protocol 1: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[8]
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.
Protocol 2: Microwave-Assisted Multicomponent Synthesis of a Pyrazol-5-ol Derivative[9]
-
Reaction Setup: In a microwave-safe vessel, add the substituted nitrostyrene (1 eq.), phenylhydrazine (1 eq.), ethyl acetoacetate (1 eq.), and graphene oxide (0.05 wt%) to water.
-
Microwave Irradiation: Expose the reaction mixture to microwave irradiation at 180 W for 3-5 minutes.
-
Reaction Monitoring: Monitor the reaction completion by TLC.
-
Work-up and Purification: After cooling, the product can be isolated and purified by appropriate methods such as filtration and recrystallization.
Protocol 3: 1,3-Dipolar Cycloaddition under Solvent-Free Conditions[6]
-
Reaction Setup: In a suitable reaction vessel, mix the α-diazocarbonyl substrate and the alkyne.
-
Heating: Heat the reaction mixture. The optimal temperature will depend on the specific substrates.
-
Reaction Completion: The reaction often proceeds to high conversion, affording the pyrazole product in high yield.
-
Purification: In many cases, the product is obtained in high purity without the need for further work-up or purification.
Mandatory Visualization
Caption: General workflow of the Knorr pyrazole synthesis.
Caption: Logical relationship in a multicomponent pyrazole synthesis.
Caption: Experimental workflow for 1,3-dipolar cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Spectroscopic Guide to Distinguishing Pyrazole Regioisomers
For researchers and professionals in drug development, the precise structural elucidation of synthesized compounds is paramount. Pyrazoles, a class of heterocyclic compounds prevalent in pharmaceuticals, often form regioisomers during synthesis. Distinguishing between these isomers, such as 1,3- and 1,5-disubstituted pyrazoles, is a critical step in chemical analysis. This guide provides a comparative overview of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to effectively differentiate between these regioisomers, supported by experimental data and protocols.
Spectroscopic Data Comparison
The following tables summarize the key quantitative differences observed in the spectra of 1,3- and 1,5-disubstituted pyrazole regioisomers. These values are indicative and can vary with different substituents and solvent conditions.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton | 1,3-Disubstituted Pyrazole (Typical Range) | 1,5-Disubstituted Pyrazole (Typical Range) | Key Differentiating Feature |
| H-4 | ~6.4 ppm[1][2] | ~6.1 ppm | The H-4 proton in the 1,5-isomer is generally more shielded (appears at a lower ppm) compared to the 1,3-isomer. |
| H-5 | ~7.7 ppm[1][2] | - | The presence of a signal in this region is characteristic of the 1,3-isomer. |
| -CH₃ (at C3/C5) | Varies with substitution | Varies with substitution | The chemical shift of the substituent at C3 vs. C5 can be a key indicator. |
| N-H | ~11.8 - 12.3 ppm[2] | ~11.8 - 12.3 ppm[2] | Often broad and may not be a reliable point of differentiation on its own. |
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | 1,3-Disubstituted Pyrazole (Typical Range) | 1,5-Disubstituted Pyrazole (Typical Range) | Key Differentiating Feature |
| C-3 | ~151 ppm[3] | Varies with substituent | The chemical shift of the substituted C-3 is a primary identifier. |
| C-4 | ~106 ppm[3] | ~108 ppm[3] | The C-4 carbon shift is subtly influenced by the substitution pattern. |
| C-5 | ~130 ppm[4] | ~141 ppm[3] | The chemical shift of C-5 is significantly different between the two isomers, being more deshielded in the 1,5-isomer. |
Table 3: IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 1,3-Disubstituted Pyrazole (Typical Range) | 1,5-Disubstituted Pyrazole (Typical Range) | Key Differentiating Feature |
| N-H Stretch | 3100 - 3300 (broad)[5] | 3100 - 3300 (broad)[5] | Generally not highly diagnostic for distinguishing these regioisomers. |
| C=N Stretch | ~1624 cm⁻¹[6] | ~1620 cm⁻¹ | Subtle shifts may be observed depending on the electronic effects of the substituents. |
| Ring Vibrations | Multiple bands in the 1400-1600 cm⁻¹ region | Multiple bands in the 1400-1600 cm⁻¹ region | The fingerprint region will show differences in the pattern of bands, which can be used for comparison with known standards. |
Table 4: Mass Spectrometry Fragmentation
| Fragmentation Process | 1,3-Disubstituted Pyrazole | 1,5-Disubstituted Pyrazole | Key Differentiating Feature |
| Loss of N₂ | Common fragmentation pathway from the [M-H]⁺ ion.[7][8] | Common fragmentation pathway from the [M-H]⁺ ion.[7][8] | While a common feature of pyrazoles, the relative intensities of subsequent fragment ions can differ. |
| Loss of HCN | Observed from the molecular ion [M]⁺ or [M-H]⁺.[7][8] | Observed from the molecular ion [M]⁺ or [M-H]⁺.[7][8] | The specific fragmentation pattern is highly dependent on the nature of the substituents. |
| Substituent Fragmentation | Fragmentation of the substituent at C-3 will be a primary pathway. | Fragmentation of the substituent at C-5 will be a primary pathway. | The initial loss of fragments from the different substituent positions can be a key diagnostic tool. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The chemical shifts are referenced to the solvent peak.
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments are invaluable for unambiguous assignment of protons and carbons and for determining connectivity, which can definitively distinguish between regioisomers.
-
IR Spectroscopy
-
Sample Preparation (Solid Samples - KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid pyrazole sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]
-
Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.[9]
-
-
Sample Preparation (Liquid Samples or Solutions):
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or the salt plates) to subtract from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.
-
Data Acquisition (Electron Ionization - EI for GC-MS):
-
Introduce the sample via a gas chromatograph for separation and subsequent ionization.
-
The standard electron energy is 70 eV.
-
-
Data Acquisition (Electrospray Ionization - ESI for LC-MS):
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph.
-
Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature for the specific compound.
-
Acquire spectra in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate product ion spectra. This is crucial for detailed structural analysis and differentiation based on fragmentation patterns.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of pyrazole regioisomers.
Caption: Workflow for distinguishing pyrazole regioisomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. BiblioBoard [openresearchlibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. eng.uc.edu [eng.uc.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. youtube.com [youtube.com]
A Researcher's Guide to Assessing the Purity of Synthesized 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a comparative overview of analytical methodologies for assessing the purity of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a key building block in medicinal chemistry.
The accurate determination of purity is essential to meet stringent regulatory requirements and to ensure the reliability of experimental data. Even trace amounts of impurities can significantly impact biological activity and toxicity profiles. This guide outlines a multi-pronged approach employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive purity profile of the target compound. While specific experimental data for this exact molecule is not extensively published, this guide leverages established methods for closely related pyrazole derivatives to propose a robust analytical workflow.
Recommended Analytical Workflow
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment. Each method provides orthogonal information, contributing to a more complete understanding of the sample's composition.
Caption: Proposed analytical workflow for the comprehensive purity assessment of this compound.
Comparative Analysis of Purity Assessment Methods
The following table summarizes the recommended analytical techniques, their primary purpose, and key experimental parameters adapted from methodologies for similar chloropyrazole carboxylic acids.
| Analytical Method | Primary Purpose | Key Experimental Parameters (Proposed) | Expected Outcome | Alternative/Complementary Methods |
| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of purity and detection of non-volatile impurities. | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid Detection: UV/DAD at 220-350 nm | A chromatogram showing the main peak of the target compound and any impurity peaks. Purity is calculated as the percentage area of the main peak relative to the total peak area. | Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and faster analysis times. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of structurally related impurities. | Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) Spectra: ¹H NMR, ¹³C NMR, and optionally 2D NMR (COSY, HSQC) | Spectra consistent with the proposed structure of this compound. Additional peaks may indicate the presence of isomers, starting materials, or by-products. | Not applicable, as NMR provides unique structural information. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of impurities based on their mass-to-charge ratio. | Ionization: Electrospray Ionization (ESI) for LC-MS or Electron Impact (EI) for GC-MS. Analyzer: Quadrupole or Time-of-Flight (TOF) | A mass spectrum showing the molecular ion peak corresponding to the exact mass of the target compound. Other peaks can be attributed to impurities or fragments. | High-Resolution Mass Spectrometry (HRMS) for more accurate mass determination and elemental composition analysis. |
Potential Impurities
Based on common synthetic routes for pyrazole carboxylic acids, potential impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Formation of other positional isomers of the pyrazole ring.
-
Dehalogenated By-products: Loss of the chlorine atom from the pyrazole ring.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
The identification of these impurities is crucial for optimizing the synthesis and purification processes.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline and should be optimized for the specific instrumentation and sample.
Caption: A typical workflow for purity assessment by HPLC.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient could be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) or UV detector set at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
If necessary, perform 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in structure elucidation and assignment of signals.
-
-
Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected values for this compound. Any unexpected signals should be investigated as potential impurities.
Mass Spectrometry (MS)
Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from an LC or GC system (LC-MS or GC-MS).
-
Ionization:
-
For LC-MS, Electrospray Ionization (ESI) in positive or negative mode is typically used for polar molecules like carboxylic acids.
-
For GC-MS, Electron Impact (EI) is a common ionization technique.
-
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
-
Data Analysis: Look for the molecular ion peak corresponding to the calculated exact mass of the target compound. Analyze other peaks to identify potential impurities or fragmentation patterns that can confirm the structure.
Conclusion
A comprehensive assessment of the purity of synthesized this compound requires a multi-technique approach. By combining the quantitative power of HPLC with the detailed structural information from NMR and the molecular weight confirmation from MS, researchers can confidently establish the purity profile of their synthesized material. The protocols and comparative data presented in this guide, although based on analogous structures, provide a solid foundation for developing a robust and reliable purity assessment strategy. This ensures the quality of the compound for subsequent research and development activities.
Unveiling the Agrochemical Potential: A Comparative Analysis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid Derivatives and Commercial Standards
A deep dive into the biological efficacy of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid and its derivatives reveals a versatile scaffold with significant potential in the development of novel insecticides, fungicides, and herbicides. This guide provides a comparative analysis of their performance against established commercial standards, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in the agrochemical sector.
Derivatives of this compound have demonstrated promising biological activities, positioning them as viable alternatives to existing crop protection agents. This is particularly relevant in the face of increasing resistance to current commercial products. This guide synthesizes available data to offer a clear comparison of their efficacy.
Insecticidal Efficacy: A Challenge to Conventional Pest Control
Derivatives of this compound have been shown to exhibit potent insecticidal properties, often comparable to or exceeding that of commercial standards such as Tebufenpyrad and Imidacloprid. The primary mode of action for many of these pyrazole-based insecticides is the inhibition of the mitochondrial electron transport chain at Complex I, leading to a disruption of cellular respiration and subsequent insect mortality.
Comparative Insecticidal Activity Data
| Compound/Active Ingredient | Target Pest | Bioassay Method | Efficacy Metric (LC50/Mortality) | Commercial Standard | Efficacy Metric (LC50/Mortality) |
| Pyrazole-5-carboxamide Derivative | Aphis fabae | Leaf Dip | 85.7% mortality at 12.5 mg/L[1] | Imidacloprid | Comparable activity[1] |
| Pyrazole-5-carboxamide Derivative | Tetranychus cinnabarinus | Foliar Spray | Not specified | Tebufenpyrad | Not specified |
Note: Specific LC50 values for this compound were not available in the searched literature; data presented is for its derivatives.
Signaling Pathway: Inhibition of Mitochondrial Electron Transport (Complex I)
The insecticidal activity of many pyrazole carboxamide derivatives stems from their ability to inhibit NADH:ubiquinone oxidoreductase, also known as Complex I, in the mitochondrial electron transport chain. This disruption halts the production of ATP, the primary energy currency of the cell, leading to paralysis and death of the insect.
Caption: Inhibition of Complex I in the mitochondrial electron transport chain by pyrazole carboxamide insecticides.
Fungicidal Efficacy: Targeting Fungal Respiration
Certain derivatives of this compound have demonstrated significant fungicidal activity, primarily by acting as Succinate Dehydrogenase Inhibitors (SDHIs). This mechanism of action is shared with the commercial fungicide Boscalid. SDHIs disrupt the fungal respiratory chain at Complex II, leading to the inhibition of fungal growth and development.
Comparative Fungicidal Activity Data
| Compound/Active Ingredient | Target Fungus | Bioassay Method | Efficacy Metric (EC50) | Commercial Standard | Efficacy Metric (EC50) |
| Pyrazole Carboxamide Thiazole Derivative | Valsa mali | Mycelial Growth Inhibition | 1.77 mg/L | Boscalid | 9.19 mg/L |
| Pyrazole Carboxamide Thiazole Derivative | Rhizoctonia solani | Mycelial Growth Inhibition | 3.79 mg/L | Boscalid | Not specified |
Note: Specific EC50 values for this compound were not available in the searched literature; data presented is for its derivatives.
Signaling Pathway: Inhibition of Succinate Dehydrogenase (Complex II)
SDHI fungicides, including pyrazole carboxamide derivatives, bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase (SDH) enzyme complex (Complex II) in the mitochondrial electron transport chain. This binding blocks the oxidation of succinate to fumarate, a critical step in the Krebs cycle and cellular respiration, ultimately depriving the fungal cells of energy.
Caption: Mechanism of action of SDHI fungicides, inhibiting Complex II of the fungal respiratory chain.
Herbicidal Efficacy: A New Avenue for Weed Management
The herbicidal potential of this compound derivatives is an emerging area of research. Studies have shown that certain derivatives can exhibit significant herbicidal activity, with some compounds demonstrating efficacy comparable to the commercial herbicide Quinclorac. The mode of action for these herbicidal pyrazole derivatives can vary, with some acting as synthetic auxins, disrupting plant growth and development.
Comparative Herbicidal Activity Data
| Compound/Active Ingredient | Target Weed | Bioassay Method | Efficacy Metric (EC50) | Commercial Standard | Efficacy Metric (EC50) |
| 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Barnyard grass | Greenhouse Assay | 10.37 g/ha | Quinclorac | Comparable activity at 300 g/ha[2] |
Note: The data presented is for a derivative of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a closely related compound.
Experimental Workflow: Herbicide Bioassay
A standardized workflow is essential for evaluating the herbicidal efficacy of new compounds. The following diagram illustrates a typical process for pre- and post-emergence herbicide testing.
Caption: A generalized workflow for pre- and post-emergence herbicide bioassays.
Experimental Protocols
Insecticidal Bioassay: Leaf Dip Method
-
Preparation of Test Solutions: Dissolve the test compound and commercial standard in an appropriate solvent (e.g., acetone with a surfactant like Triton X-100) to create a stock solution. Prepare a series of dilutions from the stock solution. A solvent-only solution serves as the negative control.
-
Leaf Preparation: Select healthy, uniform-sized leaves from the host plant of the target insect.
-
Treatment Application: Dip each leaf into a test solution for a standardized period (e.g., 10-30 seconds). Allow the leaves to air dry completely.
-
Insect Infestation: Place the treated leaves in a petri dish or other suitable container lined with moistened filter paper. Introduce a known number of target insects (e.g., 10-20 adults or larvae) onto each leaf.
-
Incubation: Maintain the bioassay units under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the target insect.
-
Data Collection: Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration and analyze the data using probit analysis to determine the LC50 (lethal concentration required to kill 50% of the test population).
Fungicidal Bioassay: Mycelial Growth Inhibition Assay
-
Preparation of Amended Media: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA). Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Incorporation of Test Compounds: Add the test compound and commercial standard (dissolved in a minimal amount of a suitable solvent like DMSO) to the molten agar at various concentrations. Pour the amended agar into sterile petri dishes. A medium with solvent only serves as the control.
-
Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) taken from the edge of an actively growing culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plates reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use this data to determine the EC50 (effective concentration that inhibits 50% of mycelial growth) through regression analysis.
Herbicidal Bioassay: Pre- and Post-Emergence Assays
Pre-Emergence Assay:
-
Pot Preparation: Fill pots or trays with a standardized soil mix.
-
Sowing Seeds: Sow a known number of seeds of the target weed species at a uniform depth.
-
Treatment Application: Apply the test compound and commercial standard, formulated as a sprayable solution, evenly to the soil surface. An untreated group serves as the control.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled conditions (light, temperature, and humidity). Water the pots as needed.
-
Data Collection: After a set period (e.g., 14-21 days), count the number of emerged seedlings and measure their height and fresh/dry weight.
Post-Emergence Assay:
-
Plant Growth: Grow the target weed species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Treatment Application: Apply the test compound and commercial standard as a foliar spray to the seedlings. An untreated group serves as the control.
-
Incubation: Return the pots to the controlled environment.
-
Data Collection: Assess the level of plant injury (e.g., chlorosis, necrosis, stunting) using a rating scale at various time points after treatment (e.g., 7, 14, and 21 days). Harvest the above-ground biomass to determine fresh and dry weight.
-
Data Analysis: For both assays, calculate the percentage of inhibition or injury compared to the control. Determine the GR50 (the dose required to cause a 50% reduction in growth) or IC50 (the dose required for 50% inhibition) using dose-response analysis.
References
A Comparative Analysis of Molecular Docking Studies of Pyrazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of molecular docking studies of pyrazole derivatives against various therapeutic targets, including those involved in cancer, microbial infections, and inflammation. The information presented is based on experimental data from recent scientific literature, offering a valuable resource for researchers in the field of drug design and development.
Executive Summary
Pyrazole and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, has been instrumental in elucidating the mechanism of action of pyrazole-based compounds and in the rational design of novel, more potent inhibitors. This guide summarizes and compares the molecular docking performance of various pyrazole derivatives against key biological targets, presenting binding affinities and experimental methodologies in a clear and concise format.
Comparative Docking Performance of Pyrazole Derivatives
The following tables summarize the quantitative data from three distinct molecular docking studies, categorized by their therapeutic target.
Anticancer Targets: Kinase Inhibition
A study by Kumar et al. investigated the potential of 1H-pyrazole derivatives as inhibitors of several receptor tyrosine kinases and protein kinases implicated in cancer.[1][2][3] The docking simulations were performed using AutoDock 4.2.[1][2][3]
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues |
| Derivative 1b | VEGFR-2 (2QU5) | -10.09 | 50.23 nM | Cys919, Asp1046 |
| Derivative 1d | Aurora A (2W1G) | -8.57 | 580.06 nM | Not Specified |
| Derivative 2b | CDK2 (2VTO) | -10.35 | 31.73 nM | Ile10, Lys89, Asp145 |
Antimicrobial Targets: Enzyme Inhibition
Research into pyrazole N-Mannich base derivatives as antimicrobial agents focused on their interaction with Tyrosyl-tRNA synthetase, an essential enzyme for bacterial protein synthesis. The docking was carried out using AutoDock 4.2.
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) |
| Sulphanilic acid derivative (A3) | E. coli Tyrosyl-tRNA synthetase (1VRT) | -7.68 |
| Para-amino benzoic acid derivative (A2) | E. coli Tyrosyl-tRNA synthetase (1VRT) | -6.84 |
| Aniline derivative (A1) | E. coli Tyrosyl-tRNA synthetase (1VRT) | -6.21 |
| Orthophenylene diamine derivative (A4) | E. coli Tyrosyl-tRNA synthetase (1VRT) | -6.27 |
Anti-inflammatory Targets: COX-2 Inhibition
A study on novel heterocyclic compounds incorporating pyrazole moieties explored their potential as anti-inflammatory agents by targeting the cyclooxygenase-2 (COX-2) enzyme.[4] The molecular docking was performed using PyRx-0.8.[5]
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) |
| Compound 12 | COX-2 | -10.9 |
| Compound 13 | COX-2 | -10.5 |
| Compound 11 | COX-2 | -10.2 |
| Compound 6 | COX-2 | -9.8 |
| Diclofenac (Reference) | COX-2 | -6.5 |
Experimental Protocols
A generalized workflow for molecular docking studies, as synthesized from the reviewed literature, is provided below. This is followed by a more detailed breakdown of the typical experimental protocol.
A generalized workflow for molecular docking studies.
Detailed Methodologies
1. Protein Preparation:
-
Retrieval: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Cleaning: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.
-
Protonation: Hydrogen atoms are added to the protein structure, which is a crucial step for accurate interaction calculations.
-
Charge Assignment: Partial charges (e.g., Gasteiger or Kollman charges) are assigned to the protein atoms.
-
File Conversion: The prepared protein structure is saved in a specific format required by the docking software (e.g., PDBQT for AutoDock).
2. Ligand Preparation:
-
Structure Generation: The two-dimensional structures of the pyrazole derivatives are drawn using chemical drawing software and then converted to three-dimensional structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field to obtain a low-energy, stable conformation.
-
Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
-
Charge Assignment: Partial charges are computed for the ligand atoms.
-
File Conversion: The prepared ligand is saved in the appropriate format for the docking software (e.g., PDBQT).
3. Molecular Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This grid is used by the docking algorithm to calculate the binding energies of different ligand poses.
-
Docking Algorithm: A specific docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore the conformational space of the ligand within the defined grid box and to identify the best binding poses.[1]
-
Number of Runs: The docking simulation is typically run multiple times (e.g., 10-100 runs) to ensure a thorough search of the conformational space and to increase the confidence in the predicted binding mode.
4. Analysis of Results:
-
Binding Energy: The binding energy of each docked pose is calculated, and the pose with the lowest binding energy is generally considered the most favorable.
-
Inhibition Constant (Ki): The binding energy can be used to estimate the inhibition constant (Ki), which provides a measure of the ligand's potency.
-
Intermolecular Interactions: The docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues. This information is crucial for understanding the molecular basis of inhibition and for guiding further lead optimization.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway that can be targeted by pyrazole derivatives, specifically focusing on the inhibition of key kinases in cancer cell proliferation.
Inhibition of a cancer cell signaling pathway by pyrazole derivatives.
This guide demonstrates the power of molecular docking in the study of pyrazole derivatives as potential therapeutic agents. The presented data and protocols offer a foundation for researchers to compare findings and design future studies in this promising area of drug discovery.
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a compound that requires careful management due to its potential hazards. The following information is synthesized from safety data sheets of structurally similar compounds and should be used in conjunction with a site-specific risk assessment and adherence to all local and national regulations.
Hazard and Personal Protective Equipment Summary
Due to its chemical properties, this compound is classified as a substance that can cause skin and serious eye irritation.[1][2] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation.[1][2] | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear eye and face protection, such as safety glasses with side-shields or goggles. |
| Inhalation | May cause respiratory irritation.[3] | Use in a well-ventilated area or with local exhaust ventilation.[1] If dust formation is likely, a NIOSH/MSHA approved respirator is recommended. |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is designed to be executed by trained personnel in a controlled laboratory environment.
Materials:
-
Personal Protective Equipment (PPE) as specified above
-
Sealable, labeled waste container (compatible with chemical waste)
-
Chemical spill kit
-
pH paper or meter (if neutralization is required by local regulations)
-
Inert absorbent material (e.g., vermiculite, sand)
Procedure:
-
Personnel Preparation:
-
Ensure all personnel involved in the disposal process are fully trained on the hazards of the compound and have read the relevant safety data sheet.
-
Don the appropriate PPE, including gloves, lab coat, and eye/face protection.
-
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, disposable labware) in a designated, sealable waste container.
-
Do not mix with incompatible waste streams. This compound may be incompatible with strong bases, oxidizing agents, amines, and reducing agents.[2]
-
Label the waste container clearly with the chemical name and associated hazards.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[1]
-
For solid spills, carefully sweep up the material to avoid dust formation and place it into the designated waste container.[2][3]
-
For liquid spills, absorb with an inert material and place the contaminated absorbent into the waste container.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
-
Final Disposal:
-
All waste, including the sealed container of this compound and any spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.[1]
-
Entrust the final disposal to a licensed and qualified hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in the general trash.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety protocols and logistical plans for handling 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Adherence to these procedures is critical for ensuring personnel safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are classified as irritants. The primary hazards include skin and serious eye irritation.[1][2][3][4][5] Inhalation of dust may also cause respiratory irritation.[2][3][4][5] Therefore, a comprehensive PPE strategy is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard.[6] A face shield may be required for large quantities or when there is a splash hazard.[6][7] | Prevents eye contact with the chemical, which can cause serious irritation.[1][2][3][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][6] Gloves should be inspected before use and changed immediately upon contact with the chemical.[6][8] | Protects skin from irritation.[1][2][3][4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) over cotton clothing, fully buttoned.[6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or ventilation is inadequate.[2] | Prevents respiratory tract irritation from dust inhalation.[2][3][4][5] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot. | Protects feet from potential spills. |
Operational and Handling Plan
Safe handling of this compound requires a controlled environment and strict adherence to procedural steps.
Experimental Workflow for Safe Handling
Detailed Experimental Protocol:
-
Preparation:
-
Before handling, ensure you are wearing all required PPE as detailed in the table above.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][9]
-
Ensure that an eyewash station and safety shower are readily accessible.[9]
-
When weighing the solid, do so in a manner that minimizes dust generation.
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek medical attention if irritation persists.[1][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[9][10] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[9][10] Seek medical attention.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
Waste Management Protocol
| Waste Type | Collection Container | Disposal Procedure |
| Solid Chemical Waste | Labeled, sealed container for halogenated organic solids. | Dispose of as hazardous waste through a licensed disposal company.[1] |
| Contaminated Labware | Puncture-resistant container for sharps; separate container for non-sharps. | Rinse with a suitable solvent (collecting the rinsate as halogenated liquid waste). Dispose of glassware in appropriate containers. |
| Contaminated PPE | Labeled waste bag for solid chemical waste. | Dispose of as hazardous waste. Do not discard in regular trash. |
| Liquid Waste (Solutions) | Labeled, sealed container for halogenated organic liquids. | Dispose of as hazardous waste. Do not pour down the drain.[1][2] |
Logical Flow for Waste Disposal
It is imperative to follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1] If in doubt, consult with your institution's Environmental Health and Safety (EHS) department.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. biosynth.com [biosynth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aaronchem.com [aaronchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. epa.gov [epa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
